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Cupric borate

Cat. No.: B1616280
CAS No.: 39290-85-2
M. Wt: 308.3 g/mol
InChI Key: CQDTUBLRLRFEJX-UHFFFAOYSA-N
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Description

Overview of Copper Borate (B1201080) Systems in Solid State Chemistry

Copper borates represent a fascinating class of inorganic compounds that have garnered significant attention within the field of solid-state chemistry. These materials are composed of copper, boron, and oxygen atoms, and can exist in various stoichiometric forms, including CuBO₂, Cu(BO₂)₂, Cu₂B₂O₅, and Cu₃(BO₃)₂. dergipark.org.trresearchgate.net The structural chemistry of copper borates is notably diverse, featuring a range of coordination environments for both copper and boron atoms. Boron typically forms either trigonal BO₃ or tetrahedral BO₄ units, which can link in various ways to create complex anionic frameworks. mdpi.comresearchgate.net The copper ions, usually in the +2 oxidation state (cupric), can occupy different sites within these frameworks, leading to a rich variety of crystal structures and properties. researchgate.netaps.org

The synthesis of copper borates can be achieved through several methods, including solid-state reactions at high temperatures, hydrothermal and solvothermal methods, and sonochemical synthesis. dergipark.org.trscispace.com Solid-state synthesis often involves heating stoichiometric mixtures of copper oxides and boric acid or boron oxide to high temperatures, such as 900°C. wikipedia.orgresearchgate.net Hydrothermal and solvothermal methods offer the advantage of lower reaction temperatures and the ability to control particle size and morphology by adjusting parameters like pH, temperature, and reaction time. scispace.comresearchgate.net Sonochemical synthesis, a more recent development, utilizes ultrasonic treatment to enhance the reaction rate and crystallinity of the resulting copper borate powders. dergipark.org.trresearchgate.net

The unique crystallographic structures of copper borates give rise to a host of interesting physical properties, including notable electrical, magnetic, and optical characteristics. dergipark.org.tr This has made them a subject of intense research for potential applications in various technological fields.

Academic Significance and Research Trajectory of Cupric Borates

The academic significance of cupric borates stems from their intriguing structural chemistry and the diverse physical phenomena they exhibit. The variable coordination of copper and boron atoms allows for the formation of a wide array of crystal structures, from simple to complex layered or three-dimensional frameworks. researchgate.netaps.org This structural versatility provides a rich playground for solid-state chemists to explore structure-property relationships.

The research trajectory of cupric borates has evolved from fundamental studies of their synthesis and crystal structures to more application-focused investigations. Initially, much of the research was dedicated to identifying new copper borate phases and characterizing their crystal structures using techniques like X-ray diffraction. iucr.orgresearchgate.net This foundational work laid the groundwork for understanding the complex interplay between structure and physical properties.

In recent years, the focus has shifted towards harnessing the unique properties of cupric borates for specific applications. Their interesting magnetic properties, arising from the interactions between copper ions within the crystal lattice, have been a significant area of investigation. acs.orgaip.org Furthermore, their optical properties, including their potential for nonlinear optical applications and as photocatalysts, have attracted considerable attention. dergipark.org.trresearchgate.net The catalytic activity of copper borates in various organic reactions is another promising avenue of research. mdpi.com The ongoing exploration of new synthesis methods and the characterization of novel copper borate compounds continue to expand the potential applications of these versatile materials. researchgate.netresearchgate.net

Synthesis and Crystal Structure

Synthesis Methodologies

The preparation of cupric borates can be achieved through various synthetic routes, each offering distinct advantages in terms of reaction conditions and the characteristics of the final product.

Solid-State Reaction: This is a conventional method for synthesizing polycrystalline cupric borates. It typically involves the high-temperature reaction of stoichiometric mixtures of copper(II) oxide (CuO) and boric acid (H₃BO₃) or diboron (B99234) trioxide (B₂O₃). wikipedia.orgresearchgate.net For instance, Cu₃(BO₃)₂ can be prepared by heating a mixture of CuO and B₂O₃ to 900°C. wikipedia.org Similarly, single-phase CuB₂O₄ has been synthesized via a solid-state method at 950°C in an argon atmosphere. researchgate.net

Hydrothermal Synthesis: This method involves the reaction of copper salts and borates in an aqueous solution at elevated temperatures and pressures. It allows for the synthesis of crystalline materials at lower temperatures compared to solid-state reactions. For example, copper borates have been synthesized by reacting copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and tincalconite (Na₂B₄O₇·5H₂O) at 80°C. scispace.com The molar ratio of the reactants is a critical parameter that influences the final product. scispace.com

Sonochemical Synthesis: This technique utilizes ultrasonic irradiation to facilitate the chemical reaction in a liquid medium. It can lead to shorter reaction times, lower temperatures, and increased reaction yields and crystallinity. dergipark.org.trresearchgate.net For instance, Cu(BO₂)₂ has been successfully synthesized at 70°C in just 2.5 minutes using this method. dergipark.org.tr

Molten-Salt Method: This technique is particularly useful for growing single crystals of cupric borates. For example, single crystals of Cu₃(BO₃)₂ have been prepared using a high-temperature molten-salt method. researchgate.net

Crystal Structure Analysis

The crystal structures of cupric borates are diverse and complex, characterized by various arrangements of borate groups and copper coordination polyhedra.

Cu₃(BO₃)₂: This compound has been reported to crystallize in several polymorphs, including triclinic, monoclinic, and orthorhombic structures. researchgate.net One study reported an orthorhombic structure with space group Pnnm. The structure features a three-dimensional framework of CuO₆ octahedra and BO₃ triangles. researchgate.net Another study describes a complex layered triclinic structure (P1 space group) where the Jahn-Teller active Cu²⁺ ions occupy sixteen non-equivalent positions in the unit cell. aps.org

CuB₂O₄ (Copper Metaborate): This compound crystallizes in the tetragonal system with the non-centrosymmetric space group I4̅2d. iucr.orgresearchgate.net The structure consists of a three-dimensional network of corner-sharing BO₄ tetrahedra. The copper ions occupy two distinct crystallographic sites: one with a square-planar coordination of four oxygen atoms and another in a distorted octahedral environment. researchgate.net

Pb₂Cu₃B₄O₁₁: This is a more complex copper borate that crystallizes in the monoclinic space group P2/n. Its structure is characterized by infinite zigzag chains of [Cu₃O₈]¹⁰⁻ units, which are formed by alternating dimers and monomers of copper polyhedra. acs.orgacs.org

The following table summarizes the crystal structures of some representative cupric borates:

CompoundCrystal SystemSpace GroupKey Structural Features
Cu₃(BO₃)₂OrthorhombicPnnm3D framework of CuO₆ octahedra and BO₃ triangles. researchgate.net
Cu₃(BO₃)₂TriclinicP1Layered structure with 16 non-equivalent Cu²⁺ sites. aps.org
CuB₂O₄TetragonalI4̅2d3D network of BO₄ tetrahedra; two distinct Cu²⁺ sites. iucr.orgresearchgate.net
Pb₂Cu₃B₄O₁₁MonoclinicP2/nInfinite zigzag chains of [Cu₃O₈]¹⁰⁻ units. acs.orgacs.org

Physical Properties

Magnetic Properties

The magnetic properties of cupric borates are a subject of significant research interest, primarily due to the presence of magnetic Cu²⁺ (3d⁹, S=1/2) ions which can lead to a variety of interesting magnetic phenomena. The specific arrangement of these ions within the crystal lattice dictates the nature and strength of the magnetic interactions.

CuB₂O₄: This compound exhibits complex magnetic behavior, becoming antiferromagnetically ordered below a Néel temperature (Tₙ) of approximately 20 K. researchgate.net Below this temperature, it undergoes further magnetic phase transitions. The magnetic structure is intricate due to the presence of two inequivalent copper sites, leading to a combination of commensurate and incommensurate magnetic ordering. aip.org

Cu₃(BO₃)₂: The magnetic properties of this compound are highly dependent on its specific crystal structure. Due to the presence of multiple, non-equivalent Cu²⁺ sites in its complex layered structure, it displays controversial magnetic behavior. aps.org

Pb₂Cu₃B₄O₁₁: The magnetic susceptibility of this material shows behavior consistent with a spin-gap system. This is attributed to the formation of Cu(2)-Cu(2) dimers within the crystal structure. The magnetic behavior can be modeled as a combination of these dimers and isolated or weakly coupled Cu(1) monomers. acs.orgacs.org

Doped Copper Borates: The magnetic properties of copper borates can be tuned by doping with other elements. For instance, doping CuBO₂ with gadolinium (Gd³⁺) has been shown to enhance its magnetic properties due to the exchange interaction between the electron and d spins in Gd³⁺. researchgate.net

Optical Properties

Cupric borates exhibit a range of interesting optical properties, making them potential candidates for various optical applications. These properties are closely linked to their electronic band structure and the coordination environment of the copper ions.

Optical Absorption: Copper(II) borate glasses and crystals often exhibit a broad absorption band in the visible or near-infrared region. This is typically attributed to the d-d electronic transitions of the Cu²⁺ ions, such as the ²B₁g → ²B₂g transition in a tetragonally distorted octahedral environment. ingentaconnect.com

Band Gap: The band gap energy of cupric borates can vary depending on their composition and structure. For example, CuBO₂ has a reported band gap of around 2.711 eV. researchgate.net In some cases, such as in CuB₂O₄ and Cu₃B₂O₆, intrinsic midgap states can exist between the valence and conduction bands, which can influence their photocatalytic activity. researchgate.netrsc.org

Nonlinear Optical Properties: Some non-centrosymmetric copper borates, like CuB₂O₄, are piezoelectric and have the potential for nonlinear optical applications. mdpi.com The compound Li₆CuB₄O₁₀, which crystallizes in a non-centrosymmetric space group, has been shown to be phase-matchable and exhibits second-harmonic generation (SHG) intensity comparable to that of potassium dihydrogen phosphate (B84403) (KDP). researchgate.net

Luminescence: Strong photoluminescence has been observed in CuB₂O₄, which is a rare phenomenon in magnetically ordered copper oxides. researchgate.net

The following table provides a summary of some key physical properties of selected cupric borates:

CompoundPropertyValue/Observation
CuB₂O₄Magnetic OrderingAntiferromagnetic below ~20 K. researchgate.net
Pb₂Cu₃B₄O₁₁Magnetic BehaviorSpin-gap system due to Cu²⁺ dimers. acs.orgacs.org
CuBO₂Band Gap~2.711 eV. researchgate.net
Li₆CuB₄O₁₀Nonlinear OpticsPhase-matchable with SHG intensity similar to KDP. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula B2Cu3O6 B1616280 Cupric borate CAS No. 39290-85-2

Properties

IUPAC Name

tricopper;diborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2BO3.3Cu/c2*2-1(3)4;;;/q2*-3;3*+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDTUBLRLRFEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B([O-])([O-])[O-].B([O-])([O-])[O-].[Cu+2].[Cu+2].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cu3(BO3)2, B2Cu3O6
Record name Copper(II) borate
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URL https://en.wikipedia.org/wiki/Copper(II)_borate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39290-85-2
Record name Cupric borate
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Record name Boric acid, copper salt
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Record name CUPRIC BORATE
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Synthesis Methodologies for Cupric Borate Compounds

Solid-State Synthesis Approaches

Solid-state synthesis represents a conventional and effective pathway for producing cupric borate (B1201080) compounds. mdpi.comcitedrive.com This method typically involves the high-temperature reaction of solid precursors to yield the desired crystalline product. nih.gov

Conventional Solid-State Reactions

The conventional solid-state reaction method for synthesizing cupric borates, such as CuB₂O₄ and Cu₃B₂O₆, involves the intimate mixing of high-purity starting materials. mdpi.com Common precursors include copper oxide (CuO) and boric acid (H₃BO₃). mdpi.com The stoichiometric mixture of these powders is often subjected to ball milling to ensure homogeneity before being pressed into pellets. mdpi.com

The synthesis is typically carried out through a calcination process at elevated temperatures. For instance, a two-step calcination process might be employed, with an initial heating stage at a lower temperature (e.g., 200–400 °C) to decompose the boric acid, followed by a higher temperature treatment (e.g., 700 °C) to facilitate the solid-state reaction and formation of the desired copper borate phase. mdpi.com Research has also demonstrated the synthesis of Cu₃B₂O₆ from copper oxide and boric acid at a reaction temperature of 900°C for 24 hours. scispace.com Similarly, polycrystalline Pb₂Cu₃B₄O₁₁ has been prepared via a solid-state reaction of PbO, CuO, and B₂O₃, heated to 600°C over several days with intermittent grinding to ensure sample purity. northwestern.edu

Optimization of Reaction Parameters in Solid-State Synthesis

The optimization of reaction parameters is critical to achieving single-phase cupric borate compounds with high crystallinity and yield. Key parameters that are often manipulated include reaction temperature, reaction time, and the composition of the atmosphere.

In one study focused on the synthesis of tetragonal CuB₂O₄, the optimized conditions were determined to be a reaction temperature of 950°C and a reaction time of 240 minutes under an argon atmosphere. researchgate.netcitedrive.com The inert atmosphere is crucial to prevent undesired side reactions. The molar ratio of the precursors also plays a significant role. For the synthesis of CuB₂O₄, a Cu:B ratio of 1:5 was found to be optimal. researchgate.netcitedrive.com Lower ratios of copper to boron have been shown to favor the formation of CuB₂O₄. researchgate.netcitedrive.com

Table 1: Optimized Parameters for Solid-State Synthesis of CuB₂O₄

ParameterOptimized ValueSource
Reaction Temperature950°C researchgate.netcitedrive.com
Reaction Time240 minutes researchgate.netcitedrive.com
AtmosphereArgon researchgate.netcitedrive.com
Cu:B Ratio1:5 researchgate.netcitedrive.com

Influence of Boron Precursors on Solid-State Product Formation

The choice of the boron precursor can significantly impact the characteristics of the final this compound product. Common boron sources for solid-state synthesis include boric acid (H₃BO₃) and boron oxide (B₂O₃). researchgate.netcitedrive.com

Studies have shown that while both precursors can yield the desired CuB₂O₄, the use of boric acid as the boron source can lead to higher reaction yields (up to 98%) and smaller particle sizes compared to when boron oxide is used. researchgate.netcitedrive.com However, using boron oxide as the precursor can result in more homogeneous, micron-scale rounded particles. researchgate.netcitedrive.com This highlights a trade-off between reaction efficiency and particle morphology that can be controlled by the selection of the boron source.

Solution-Based and Hydrothermal Synthesis Routes

Solution-based methods, particularly hydrothermal and sonochemical techniques, offer alternative routes to solid-state reactions, often allowing for synthesis at lower temperatures and with greater control over particle size and morphology. dergipark.org.tr

Hydrothermal and Solvothermal Synthesis of Cupric Borates

Hydrothermal synthesis involves carrying out the reaction in an aqueous solution at elevated temperatures and pressures. This method has been successfully employed to synthesize various copper borate compounds. For instance, Cu(BO₂)₂ has been synthesized hydrothermally using precursors such as copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and various borates like tincalconite (Na₂B₄O₇·5H₂O or Na₂B₄O₇·10H₂O), boric acid, and sodium hydroxide (B78521). scispace.comcolab.wsresearchgate.net

The optimization of reaction parameters is also crucial in hydrothermal synthesis. Studies have investigated the effect of the molar ratio of reactants, reaction temperature, and reaction time. For the synthesis of Cu(BO₂)₂ from copper sulfate and tincalconite, a reaction temperature of 80°C and a reaction time of 60 minutes have been used, with a 3:1 molar ratio of CuSO₄·5H₂O to Na₂B₄O₇·5H₂O yielding well-formed crystals. scispace.comresearchgate.net Further research has shown that single-phase, nanoparticulate Cu(BO₂)₂ can be successfully formed at temperatures ranging from 40°C to 100°C with reaction times as short as 15 minutes. colab.wsresearchgate.netosti.gov

Solvothermal synthesis is similar to the hydrothermal method but uses a non-aqueous solvent. This technique has been used to prepare nanocomposites such as Copper Samarium Borate Oxide (CuSmBO). rdd.edu.iquobaghdad.edu.iq In one example, the synthesis was carried out by dissolving copper dichloride dihydrate and samarium trichloride (B1173362) hexahydrate in deionized water, followed by an annealing process at 350°C for 3 hours. rdd.edu.iquobaghdad.edu.iq

Table 2: Parameters for Hydrothermal Synthesis of Cu(BO₂)₂

Copper SourceBoron SourceTemperature (°C)Time (min)Optimal Molar RatioSource
CuSO₄·5H₂ONa₂B₄O₇·5H₂O (Tincalconite)80603:1 scispace.comresearchgate.net
CuSO₄·5H₂ONa₂B₄O₇·5H₂O / Na₂B₄O₇·10H₂O / H₃BO₃ + NaOH40-10015-240- colab.wsresearchgate.netosti.gov

Sonochemical Synthesis and Reaction Condition Effects

Sonochemical synthesis utilizes the energy of ultrasonic cavitation to drive chemical reactions in a liquid medium. This method can lead to significantly reduced reaction times and temperatures compared to conventional methods. dergipark.org.tr The application of ultrasound can enhance the contact between raw materials, thereby increasing reaction yield and the crystallinity of the product. dergipark.org.tr

The synthesis of copper borate (Cu(BO₂)₂) has been successfully achieved using a sonochemical approach. dergipark.org.trdergipark.org.tr In a typical procedure, starting materials like copper sulfate pentahydrate, sodium hydroxide, and boric acid are dissolved in distilled water and subjected to ultrasonic treatment. dergipark.org.tr The optimization of reaction parameters is key to the success of this method.

Research has shown that the optimal conditions for the sonochemical synthesis of Cu(BO₂)₂ include a copper:sodium:boron mole ratio of 1:2:1, a reaction temperature of 70°C, and a remarkably short reaction time of 2.5 minutes. dergipark.org.trdergipark.org.tr Under these conditions, reaction yields can be increased from 50% to 71.5%. dergipark.org.trdergipark.org.tr The use of ultrasound has been shown to positively affect the formation of the desired product and significantly decrease the required reaction time compared to traditional hydrothermal methods. dergipark.org.tr

Table 3: Optimized Parameters for Sonochemical Synthesis of Cu(BO₂)₂

ParameterOptimized ValueSource
Mole Ratio (Cu:Na:B)1:2:1 dergipark.org.trdergipark.org.tr
Reaction Temperature70°C dergipark.org.trdergipark.org.tr
Reaction Time2.5 minutes dergipark.org.trdergipark.org.tr
Reaction Yieldup to 71.5% dergipark.org.trdergipark.org.tr

Sol-Gel Methodologies for this compound Preparation

The sol-gel method is a versatile technique for synthesizing copper borate materials, often resulting in nanoparticles with high purity and homogeneity. This process involves the transition of a molecular precursor solution (sol) into a solid gel phase.

A common approach involves using copper salts and boron-containing precursors in a solvent, often with a chelating agent to control the metal ion hydrolysis and condensation rates. For instance, this compound nanoparticles with the formula "CuBO2" have been synthesized using copper(II) nitrate (B79036) trihydrate (Cu(NO3)2·3H2O) and boric acid (H3BO3) as precursors. rsc.org In this process, aqueous solutions of the precursors are mixed, and citric acid is added as a chelating agent. rsc.org The pH of the solution is adjusted, and the mixture is refluxed and heated to form a gel. rsc.org Subsequent sintering of the gel at elevated temperatures, such as 550 °C in air, yields dark green this compound particles. rsc.org

The sol-gel technique is also employed in the creation of more complex, borate-containing materials. Superconducting borate-doped strontium-copper oxycarbonates, for example, have been prepared using a sol-gel route where strontium and copper alkoxide complexes are hydrolyzed with an aqueous boric acid solution. cambridge.org Furthermore, the sol-gel process is widely used to produce copper-doped borate bioactive glasses. mdpi.comcsic.es In these syntheses, precursors like tetraethyl orthosilicate (B98303) (TEOS), triethyl phosphate (B84403) (TEP), calcium nitrate, and copper nitrate are hydrolyzed and condensed in the presence of boric acid. csic.es The process parameters, such as pH, temperature, and aging time, are critical in determining the final properties of the material. rsc.orgmdpi.com

Table 1: Parameters in Sol-Gel Synthesis of this compound Materials

Parameter Description Example Value/Condition Source
Copper Precursor Source of copper ions Copper(II) nitrate trihydrate rsc.org
Boron Precursor Source of borate groups Boric acid (H3BO3) rsc.org
Chelating Agent Controls metal ion reactivity Citric acid rsc.org
pH Affects hydrolysis and condensation Adjusted to 0.5 with ethylenediamine rsc.org
Reflux Temperature Promotes initial reactions in solution 75 °C for 8 hours rsc.org
Gelation Temperature Removes solvent to form the gel 110 °C for 20 hours rsc.org

Controlled Crystallization from Aqueous Solutions

Controlled crystallization from aqueous solutions, often under hydrothermal conditions, is another significant method for producing this compound compounds. This technique relies on the precipitation of the product from a supersaturated solution of reactants. The properties of the resulting crystalline material are influenced by factors such as reactant concentrations, pH, temperature, and reaction time.

The synthesis of this compound with the formula Cu(BO2)2 has been achieved via hydrothermal reaction of copper sulfate pentahydrate (CuSO4·5H2O) and borax (B76245) (Na2B4O7·10H2O or Na2B4O7·5H2O). researchgate.netcolab.ws Studies have shown that single-phase, nanoparticulate copper borate can be formed over a range of temperatures (40 °C to 100 °C) and reaction times (15 to 240 minutes). colab.ws The molar ratio of the reactants is a critical parameter; for instance, a 3:1 molar ratio of CuSO4·5H2O to Na2B4O7·5H2O has been found to produce well-defined crystals. researchgate.net

The formation of specific this compound hydrates, such as tricuprotetraborate hexahydrate (3CuO·2B2O3·6H2O), has also been investigated. researchgate.net The synthesis of this compound from aqueous solutions of copper sulfate, boric acid, and sodium hydroxide is highly dependent on the reaction conditions, including a specific pH range of 7.5-8.0 and a temperature of 80 °C. researchgate.net Deviations from these optimal conditions can lead to the formation of amorphous products or the co-precipitation of impurities like copper(II) hydroxide. researchgate.netsciencemadness.org The challenge in aqueous synthesis lies in the fact that borax solutions are quite alkaline, which can lead to the precipitation of basic copper borates containing hydroxide impurities rather than the pure borate compound. sciencemadness.org

Table 2: Conditions for Aqueous Synthesis of Cupric Borates

Product Reactants Key Conditions Source
Cu(BO2)2 CuSO4·5H2O, Na2B4O7·10H2O Temperature: 80 °C, Molar Ratio (Cu:B): 3:1 researchgate.net
Cu(BO2)2 CuSO4·5H2O, Na2B4O7·5H2O, NaOH, H3BO3 Temperature: 40-100 °C, Time: 15-240 min colab.ws

High-Temperature Synthesis Techniques

High-temperature methods are employed to synthesize highly crystalline this compound, particularly for applications requiring single crystals. These techniques overcome the kinetic barriers present at lower temperatures to facilitate the formation of well-ordered structures.

Molten-Salt Method for Single-Crystal Growth

The molten-salt method, also known as flux growth, is a powerful technique for producing large, high-quality single crystals of materials that may decompose before their melting point or have very high melting points. osti.govjaea.go.jp In this process, the constituent reactants are dissolved in a low-melting-point salt (the flux). The molten flux acts as a solvent, enabling the transport of reactants and facilitating crystal growth at temperatures significantly lower than those required for solid-state reactions. osti.govmdpi.com

The general procedure involves mixing the precursors with a suitable salt or salt mixture and heating the combination above the melting point of the flux to create a homogeneous solution. jaea.go.jp Crystal growth occurs as the solution is slowly cooled, allowing for the dissolved material to recrystallize onto a seed or through spontaneous nucleation. osti.gov The choice of salt is crucial as it must be a good solvent for the reactants but not react with them to form unwanted byproducts. After the growth process, the solidified salt flux is typically dissolved in a suitable solvent, leaving behind the desired single crystals. jaea.go.jp

While specific research detailing the molten-salt synthesis of this compound single crystals is not prevalent in the provided results, the method is widely applied to other complex oxides. osti.govmdpi.com For example, it is used to grow single crystals of high-nickel layered oxides for battery applications, where the molten salt facilitates a dissolution-recrystallization mechanism that promotes grain growth and the formation of well-defined crystal facets. osti.govmdpi.com This established methodology provides a clear pathway for the potential synthesis of single-crystal this compound.

Advanced Synthesis of Low-Dimensional this compound Materials

Recent advancements in materials synthesis have enabled the creation of this compound in low-dimensional forms, most notably as two-dimensional (2D) sheets. These materials exhibit unique properties due to their atomic thinness.

Two-Dimensional Copper Boride Formation via Atomic Deposition

The synthesis of two-dimensional (2D) copper boride represents a significant breakthrough, realizing a class of materials that had largely been theoretical. northwestern.edu This advanced synthesis is achieved through the deposition of atomic boron onto a copper substrate, typically a Cu(111) single crystal, under ultrahigh vacuum (UHV) conditions. nih.govresearchgate.net

The process involves heating the copper substrate to an elevated temperature (e.g., ~550 °C) while depositing boron atoms from a high-purity source via techniques like electron-beam evaporation. nih.govresearchgate.net Unlike the synthesis of borophene on substrates like silver, where boron does not chemically react with the metal, the interaction between boron and copper is characterized by strong chemical interactions and covalent bonding. northwestern.edunih.gov This strong interaction leads to the formation of a stable, atomically thin layer of a 2D copper boride compound rather than a distinct borophene layer on top of the copper. nih.govresearchgate.net

Characterization using atomic-resolution scanning tunneling microscopy (STM) and field-emission resonance (FER) spectroscopy has been crucial in identifying the resulting structure. nih.govresearchgate.net These studies have revealed charge transfer and electronic states that confirm the formation of a 2D copper boride. nih.govresearchgate.net Density functional theory (DFT) calculations suggest that the synthesized 2D copper boride phase can have a complex stoichiometry, such as Cu8B14. nih.govresearchgate.net This synthesis method provides a template for potentially creating a new family of 2D metal borides by pairing boron with other reactive metals. northwestern.edu

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound Cu(BO2)2
Copper(II) nitrate trihydrate Cu(NO3)2·3H2O
Boric acid H3BO3
Citric acid C6H8O7
Ethylenediamine C2H8N2
Strontium-copper oxycarbonate borate Sr2CuO2(CO3)1-x(BO3)x
Copper sulfate pentahydrate CuSO4·5H2O
Borax (Sodium tetraborate (B1243019) decahydrate) Na2B4O7·10H2O
Borax (Sodium tetraborate pentahydrate) Na2B4O7·5H2O
Sodium hydroxide NaOH
Tricuprotetraborate hexahydrate 3CuO·2B2O3·6H2O
Copper(II) hydroxide Cu(OH)2
Two-dimensional copper boride e.g., Cu8B14
Tetraethyl orthosilicate Si(OC2H5)4
Triethyl phosphate (C2H5)3PO4
Calcium nitrate Ca(NO3)2
Silver Ag

Crystallographic and Structural Elucidation of Cupric Borates

Crystal Structures of Anhydrous Copper Borates

Anhydrous copper borates exhibit a range of crystal systems, each with unique structural motifs. The following sections explore some of the most well-characterized systems.

Tetragonal CuB₂O₄ Systems

Copper metaborate (B1245444), CuB₂O₄, crystallizes in the tetragonal space group I4̅2d. scispace.comresearchgate.net The unit cell contains 12 formula units. scispace.comresearchgate.net The structure is three-dimensional and features two distinct crystallographic sites for the copper(II) ions. osti.gov One site, the 4b Wyckoff position, has S₄ point symmetry, while the other, the 8d Wyckoff position, has C₂ point symmetry. scispace.com This arrangement leads to a complex magnetic structure. scispace.com The mineral santarosaite is a naturally occurring form of CuB₂O₄ with a tetragonal crystal system and the space group I42d. schweizerbart.de It is found as vivid blue, vitreous globules composed of tiny leaf-like crystallites. schweizerbart.de

Compound Crystal System Space Group Lattice Parameters (Å) Z
CuB₂O₄TetragonalI4̅2da = 11.528, c = 5.60712
Santarosaite (CuB₂O₄)TetragonalI42da = 11.517(8), c = 5.632(6)12

Triclinic Cu₃B₂O₆ Frameworks

The compound 3CuO·B₂O₃ can crystallize in a triclinic form. researchgate.net This triclinic phase of Cu₃B₂O₆ is noted for its pronounced layered crystal structure, which leads to behavior characteristic of a two-dimensional spin system. researchgate.net The triclinic system is the least symmetric of the crystal systems, characterized by vectors of unequal length and three different angles that are not 90°. wikipedia.org Copper borate (B1201080), Cu₃(BO₃)₂, can have a complex layered crystallographic structure with a low P-1 space group symmetry and a large unit cell with Z=10. researchgate.net This complexity arises from the presence of sixteen non-equivalent positions for the Jahn-Teller active Cu²⁺ ions. researchgate.netresearchgate.net A monoclinic polymorph of Cu₃B₂O₆ has also been identified, featuring a pseudo-layered structure with both BO₃ triangles and B₂O₆ units. researchgate.netresearchgate.net

Orthorhombic Cu₃(BO₃)₂ Structures and Twinning Phenomena

Cupric borate with the formula Cu₃(BO₃)₂ can also crystallize in the orthorhombic system. researchgate.net Single crystals of this compound have been synthesized and determined to have the orthorhombic space group Pnnm. researchgate.netresearchgate.net The structure consists of a three-dimensional framework built from CuO₆ octahedra and BO₃ triangles that are interconnected through corner- or edge-sharing oxygen atoms. researchgate.netresearchgate.net A notable feature of the structural analysis of orthorhombic Cu₃(BO₃)₂ is the complication arising from non-merohedral twinning, where two components of the crystal are intergrown. researchgate.net

Compound Crystal System Space Group Lattice Parameters (Å)
Cu₃(BO₃)₂OrthorhombicPnnma = 4.4607(12), b = 5.4001(15), c = 8.302(2)

Complex Copper Borate Structures (e.g., Pb₂Cu₃B₄O₁₁)

More complex this compound structures exist, incorporating other metallic elements. An example is Pb₂Cu₃B₄O₁₁, which crystallizes in the monoclinic space group P2/n. acs.orgfigshare.comnorthwestern.edunih.gov Its structure is characterized by infinite zigzag chains of [Cu₃O₈]¹⁰⁻ units. acs.orgfigshare.comnorthwestern.edu These chains are composed of alternating dimers and monomers of copper polyhedra. acs.orgfigshare.comnorthwestern.edu Specifically, the chains can be seen as Cu(2)-Cu(2) dimers sharing corners with Cu(1) monomers. northwestern.edu

Compound Crystal System Space Group Lattice Parameters Z
Pb₂Cu₃B₄O₁₁MonoclinicP2/na = 6.8016(15) Å, b = 4.7123(10) Å, c = 14.614(3) Å, β = 97.089(3)°2

Coordination Environments within this compound Lattices

Copper(II) Ion Coordination Geometries (e.g., Square Planar, Distorted Octahedral)

In cupric borates, the Cu²⁺ ion exhibits a variety of coordination geometries.

Tetragonal CuB₂O₄ : In this structure, there are two different coordination environments for the copper ions. osti.gov One site features Cu²⁺ in a rectangular see-saw-like geometry with four equivalent oxygen atoms. osti.gov The other site has Cu²⁺ in a square co-planar geometry with four oxygen atoms. osti.gov Another description identifies one copper ion at the center of a square of four oxygen ions and the other at the center of a distorted oxygen octahedron . scispace.comresearchgate.net

Orthorhombic Cu₃(BO₃)₂ : The copper ions in this structure are found in CuO₆ octahedra . researchgate.net

Pb₂Cu₃B₄O₁₁ : This compound contains two distinct copper coordination polyhedra. northwestern.edu Cu(1) is surrounded by four oxygen atoms in a regular rectangular planar arrangement. northwestern.edu Cu(2) also has a four-coordinate environment but in a slightly distorted rectangular geometry. northwestern.edu

Other Borates : In more complex borate structures, such as those containing organic ligands, Cu(II) can adopt other geometries. For instance, square pyramidal geometries are observed where the basal positions are occupied by nitrogen and oxygen atoms. researchgate.netDistorted octahedral geometries are also found. researchgate.net

This compound System Copper(II) Coordination Geometries
Tetragonal CuB₂O₄Rectangular see-saw, Square planar, Distorted octahedral
Orthorhombic Cu₃(BO₃)₂Octahedral (CuO₆)
Pb₂Cu₃B₄O₁₁Regular rectangular planar, Distorted rectangular
Polymeric tetrakis(pyrazolyl)borate copper(II) complexesSquare pyramidal, Distorted octahedral

Boron Coordination (e.g., Trigonal BO₃, Tetrahedral BO₄, B₂O₅)

The fundamental building blocks of cupric borates are primarily trigonal BO₃ and tetrahedral BO₄ groups. dergipark.org.tr These units can exist as discrete entities or polymerize through shared oxygen atoms to form more complex structures, such as diborate (B₂O₅) groups. This variability in boron coordination is a key factor in the diverse crystal structures observed in cupric borates.

In the crystal structure of copper metaborate (CuB₂O₄), all boron atoms are tetrahedrally coordinated, forming BO₄ tetrahedra that share all four oxygen atoms. csic.es Conversely, other this compound compounds can feature a mix of coordination environments. For instance, in Pb₂Cu₃B₄O₁₁, both trigonal planar BO₃ and tetrahedral BO₄ units are present. northwestern.edu These units link to form discrete B₄O₁₁ tetramers, which are composed of corner-sharing BO₄ dimers bordered by BO₃ groups. northwestern.edu The presence of both trigonal and tetrahedral boron has been confirmed by techniques like IR spectroscopy, which shows distinct absorption bands for the stretching of each group. northwestern.edu

Supramolecular Assembly and Hydrogen Bonding Networks

Supramolecular assembly in cupric borates is significantly influenced by non-covalent interactions, particularly hydrogen bonding, especially in hydrated compounds. These interactions are crucial for the formation and stability of the crystal lattice.

Ionic Architectures and Interstitial Molecules

A notable example is a copper(II) complex, [Cu(dmen)₂(H₂O)₂][B₅O₆(OH)₄]₂·2B(OH)₃, where dmen is N,N'-dimethylethylenediamine. soton.ac.uk In this ionic structure, pentaborate anions and boric acid molecules are linked together, forming a large, hydrogen-bonded supramolecular network. soton.ac.uk The boric acid molecules function as 'spacers' that help to accommodate the large [Cu(dmen)₂(H₂O)₂]²⁺ cations within the lattice. soton.ac.uk The stability of this intricate assembly is heavily reliant on these hydrogen bonds.

In other instances, water molecules can form distinct substructures within the crystal. For example, in some transition-metal complexes with poly(1,2,4-triazolyl)borate ligands, water molecules can arrange into two-dimensional layers, creating a highly organized, hydrogen-bonded network that interacts with the primary complex molecules. hhu.de These non-covalent interactions, including both classical O-H···O and sometimes unconventional B-H···H-O dihydrogen bonds, are fundamental to the stability and structure of these complex ionic architectures. d-nb.info

Microstructural and Morphological Characterization

The physical form of cupric borates, from the nanoscale to the microscale, can be tailored through various synthesis techniques. This control over morphology is essential for its application in different fields.

Nanoparticle Formation and Morphological Control

This compound can be synthesized as nanoparticles with various morphologies, such as nanorods and more complex hierarchical structures. The final morphology is often controlled by the synthesis conditions. For example, a low-temperature aqueous solution method has been used to produce copper borate (Cu(BO₂)₂) nanoparticles. colab.ws The shape and size of these nanoparticles are influenced by parameters like reaction temperature and time. colab.ws

Sonochemical synthesis is another effective method for producing copper borate nanoparticles. dergipark.org.trresearchgate.net This technique utilizes ultrasonic waves to facilitate the reaction and can lead to the formation of multi-angular, agglomerated particles. dergipark.org.trresearchgate.net The particle size of cupric borates can also be controlled through methods like co-precipitation, which has been used to create nearly monodisperse erbium borate nanoparticles. researchgate.net Furthermore, studies have shown that the morphology of copper samarium borate oxide nanostructures can be tuned, resulting in uniform and dense films with nanoparticle sizes ranging from approximately 21 to 97 nm. uobaghdad.edu.iq

Rod-like Structures in Composite Systems

In composite materials, this compound often forms rod-like or whisker-like structures. These elongated microstructures can serve as reinforcing agents or contribute to the functional properties of the composite. For instance, an in-situ one-step preparation method in a low-temperature liquid phase has been developed to produce nano-copper borate whiskers with diameters of 200–500 nm and lengths of 10–100 µm. google.com

Such rod-like morphologies are not exclusive to pure this compound. In composite systems, such as those used in ceramifiable silicone rubber, borate compounds can form interconnected rod-like structures upon heating. mdpi.com Similarly, the synthesis of core-shell composites like Ni₃B@Ni(BO₂)₂ integrated with V₂MoO₈ has demonstrated the formation of 1D rod-like V₂MoO₈ structures decorated with the core-shell material. researchgate.net In wood preservation applications, fused rods of boron and copper compounds are used, which dissolve in the presence of moisture to protect the wood. loghomestore.com The synthesis of rare-earth borates, such as dysprosium borate (DyBO₃), has also resulted in micrometer-sized rod-like structures. mdpi.com

Spectroscopic and Advanced Characterization Techniques in Cupric Borate Research

X-ray Diffraction (XRD) for Phase Identification and Crystallinity Analysis

X-ray diffraction (XRD) is a cornerstone technique for the analysis of crystalline materials like cupric borate (B1201080). It provides definitive information regarding the phase composition and crystal structure of a sample. By analyzing the diffraction pattern, researchers can identify the specific crystalline phases present and determine their degree of crystallinity.

In the study of cupric borates, XRD is employed to confirm the successful synthesis of the desired compound and to identify any potential impurities. For instance, the synthesis of Cu₃(BO₃)₂ via a high-temperature molten-salt method was confirmed by single-crystal X-ray diffraction analysis. tandfonline.com This analysis revealed that Cu₃(BO₃)₂ crystallizes in the orthorhombic space group Pnnm. tandfonline.com The diffraction data allows for the precise determination of the unit cell parameters, which for Cu₃(BO₃)₂ were found to be a = 4.4607 (12) Å, b = 5.4001 (15) Å, and c = 8.302 (2) Å. tandfonline.com

Furthermore, XRD is instrumental in distinguishing between crystalline and amorphous forms of borate materials. Crystalline materials produce a pattern of sharp diffraction peaks, while amorphous materials, such as some borate glasses, exhibit broad humps. researchgate.net For hydrothermally synthesized copper borates with the chemical formula Cu(BO₂)₂, XRD patterns show characteristic peaks at 2θ values of 16.714°, 22.902°, and 35.744°, confirming the formation of the desired crystalline phase. researchgate.net

The structural framework of various copper borates has been elucidated using single-crystal XRD. For example, sodium copper borate (Na₂Cu₂B₁₂O₂₁) was found to crystallize in the monoclinic system with the space group I 2/a. scispace.com Its three-dimensional framework is constructed from CuO₆ octahedra, BO₄ tetrahedra, and BO₃ trigonal units. tandfonline.comscispace.com This detailed structural information is crucial for understanding the material's properties.

Table 1: Crystallographic Data for Select Cupric Borate Compounds
CompoundFormulaCrystal SystemSpace GroupUnit Cell Parameters
Copper(II) BorateCu₃(BO₃)₂OrthorhombicPnnma = 4.4607(12) Å, b = 5.4001(15) Å, c = 8.302(2) Å
Sodium Copper BorateNa₂Cu₂B₁₂O₂₁MonoclinicI 2/aa = 17.353(1) Å, b = 4.671(1) Å, c = 19.672(1) Å, β = 101.42(1)°
Copper Metaborate (B1245444)Cu(BO₂)₂XRD peaks observed at 2θ = 16.714°, 22.902°, 35.744°

Electron Microscopy for Microstructural and Morphological Analysis

Electron microscopy techniques are indispensable for visualizing the microstructure and morphology of this compound materials at high magnifications. These methods provide direct imaging of the particle size, shape, and surface features, complementing the structural information obtained from XRD.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and morphology of this compound powders and crystals. The technique provides high-resolution images that reveal details about particle aggregation, surface texture, and crystal habits. In the synthesis of sodium copper borate, for example, energy-dispersive spectroscopy (EDS) performed with an SEM was used to confirm the presence of copper, sodium, and oxygen in the resulting crystals. scispace.com

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the observation of internal structures, crystallographic defects, and nanoparticle dimensions. While detailed TEM studies specifically on this compound are less commonly reported in the provided context, the technique is a standard tool for the characterization of crystalline materials, including other metal borates. nih.gov It can provide valuable information on the lattice fringes and selected area electron diffraction (SAED) patterns, which further corroborate the crystalline nature and structure determined by XRD.

Vibrational Spectroscopy for Structural Fingerprinting

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for probing the local atomic arrangements and bonding environments within this compound. These methods are particularly sensitive to the coordination of boron atoms (trigonal BO₃ versus tetrahedral BO₄ units) and the presence of hydroxyl groups or water of hydration.

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the functional groups present in the material. In borate compounds, FT-IR is instrumental in identifying the vibrational modes of the borate network.

The FT-IR spectra of borate glasses containing copper oxide show characteristic absorption bands that can be assigned to various vibrational modes of triangular (BO₃) and tetrahedral (BO₄) borate units. sphinxsai.com For instance, the B-O stretching vibrations in BO₄ units are typically observed in the 800-1100 cm⁻¹ range, while the B-O stretching vibrations of BO₃ units appear at higher wavenumbers, often between 1200 and 1400 cm⁻¹. sphinxsai.com The presence and relative intensities of these bands provide insights into the structure of the borate network.

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It provides information about the lattice dynamics and can also be used to study the electronic structure of materials. In the context of borate glasses, Raman spectroscopy is used to analyze the network structure and identify the different borate groups present. While specific Raman studies on crystalline this compound are not detailed in the provided search results, the technique is a powerful tool for characterizing the vibrational modes of metal borates and understanding their structural intricacies.

Elemental and Compositional Analysis

To ensure the synthesis of this compound with the desired stoichiometry and purity, several elemental and compositional analysis techniques are employed. These methods provide both qualitative and quantitative data on the elements present in a sample.

Energy Dispersive Spectroscopy (EDS or EDX) is a powerful analytical technique used in conjunction with electron microscopy for the elemental analysis of a sample. researchgate.net It operates by detecting the characteristic X-rays emitted from a material when it is bombarded with a high-energy electron beam. researchgate.net Each element possesses a unique atomic structure, which results in a distinctive set of peaks in its X-ray emission spectrum, allowing for the identification of the elements present. nih.gov

In the context of this compound research, EDS is utilized to confirm the presence of copper, boron, and oxygen and to determine their relative abundance. For instance, in the analysis of ceramic materials based on copper borates, EDS is a key method for investigating the composition. davidpublisher.com The analysis can provide a semi-quantitative assessment of the elemental distribution within the material.

A study on mixed copper borate ceramics provides a concrete example of EDS analysis. The elemental composition of a ceramic comprising 30% CuB₂O₄ and 70% Cu₃B₂O₆, doped with 5% CuBi₂O₄, was analyzed, with the results detailed in the table below. davidpublisher.com

Interactive Data Table: Elemental Composition of a Doped Copper Borate Ceramic via EDS davidpublisher.com

Element Weight % Atomic %
O 31.02 60.18
Cu 58.78 28.79
Bi 10.20 1.52
Total 100.00 100.00

Inductively Coupled Plasma (ICP) analysis is a highly sensitive technique used for the determination of trace and major elements in a sample. The two primary methods are ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS). In both techniques, the sample is introduced into an argon plasma, which atomizes and ionizes the component elements. abo.fianalytik-jena.com ICP-OES measures the characteristic light emitted from the excited atoms and ions, while ICP-MS separates and detects the ions based on their mass-to-charge ratio. abo.fianalytik-jena.com

ICP analysis is particularly valuable for the quantitative determination of the elemental composition of synthesized this compound. For example, in a study focused on the preparation of copper borates as lubricant additives, ICP was used to analyze the products. abo.fi The results of this analysis indicated the presence of borate ions partially substituting nitrate (B79036) ions in a copper hydroxyl nitrate structure. abo.fi Specifically, the analysis revealed the presence of borate ions equivalent to 0.32 moles of Cu(BO)₂ per mole of Cu₂(OH)₃NO₃. abo.fi This level of quantitative detail is crucial for understanding the reaction products and optimizing synthesis conditions. ICP-MS, in particular, is an ideal tool for the quantitative measurement of impurities in high-purity copper and its compounds due to its ability to achieve sub-microgram per kilogram detection limits. caltech.edu

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. researchgate.net

For this compound, XPS is instrumental in confirming the oxidation state of copper, which is expected to be Cu(II). The analysis of the Cu 2p core level spectrum is particularly informative. The Cu 2p spectrum for Cu(II) compounds is characterized by a main peak (Cu 2p₃/₂) and a prominent satellite peak at a higher binding energy. colab.ws The presence of this strong satellite feature is a definitive indicator of the Cu²⁺ oxidation state. colab.ws

Interactive Data Table: Representative Binding Energies from XPS Analysis for Cu(II) Compounds colab.ws

Photoelectron Line Binding Energy (eV) Significance for this compound
Cu 2p₃/₂ ~933.5 - 934.0 Main copper peak, position indicates oxidation state.
Cu 2p Satellite ~941.5 - 944.0 Strong satellite peak confirms the Cu(II) state.
O 1s ~529.5 - 531.5 Indicates oxygen in a metal-oxide environment.

Thermal Analysis and Sintering Behavior

Thermal analysis techniques are essential for understanding the thermal stability of this compound and its behavior during sintering, a critical process for the fabrication of ceramic components.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most widely used thermal analysis techniques. tandfonline.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on thermal stability and decomposition. researchgate.net DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of thermal events such as melting, crystallization, and other phase transitions. researchgate.net

In the study of this compound, TGA and DSC are used to characterize its thermal decomposition. For instance, a study on copper borate precipitates prepared at a pH of 10.1 revealed that the compound decomposes in an endothermic reaction. abo.fi The DSC curve showed a decomposition peak with a maximum at 260 °C. abo.fi The TGA results indicated a mass loss of 20% upon heating to 600 °C, which corresponds to the loss of both free and bound water. abo.fi

Interactive Data Table: Thermal Analysis Data for a this compound Precipitate abo.fi

Thermal Event Technique Temperature Observation
Decomposition DSC 260 °C (peak max) Endothermic reaction
Mass Loss TGA Up to 600 °C 20% mass loss

Hot-stage microscopy (HSM) and dilatometry are crucial techniques for studying the sintering behavior of ceramic materials like this compound. HSM allows for the direct observation of a sample's morphological changes, such as shrinkage and melting, as it is heated. colab.ws Dilatometry provides precise measurements of the dimensional changes of a material as a function of temperature.

These techniques are used to determine the optimal firing conditions for this compound ceramics. By observing the temperature at which shrinkage begins, the temperature of maximum sintering, and the melting and flowing temperatures, researchers can establish the ideal processing window. colab.ws A study on the sintering of two common copper borates, CuB₂O₄ and Cu₃B₂O₆, utilized a heating microscope to determine these critical temperatures.

The findings from this research are summarized in the table below, providing key parameters for the sintering of these this compound compounds.

Interactive Data Table: Sintering Characteristics of Copper Borates Determined by Hot-Stage Microscopy

Compound Shrinkage Onset (°C) Optimal Sintering Temp. (°C) Melting Point (°C)
CuB₂O₄ 891 940 1000
Cu₃B₂O₆ 893 930 1040

Advanced Optical and Electronic Spectroscopy

Advanced spectroscopic techniques are indispensable for probing the intricate electronic structure and local environment of paramagnetic centers, such as the Cu²⁺ ion in this compound and related materials. These methods provide detailed insights into coordination chemistry, bonding characteristics, and dielectric properties, which are crucial for understanding the material's fundamental properties and potential applications.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, often conducted in the UV-Visible-Near Infrared range, is a powerful tool for investigating the d-d electronic transitions of copper(II) ions within a host matrix. In the context of this compound and copper-doped borate glasses, this technique reveals significant details about the coordination environment and site symmetry of the Cu²⁺ ions.

Research findings indicate that the optical absorption spectra of materials containing Cu²⁺ in a borate matrix are typically characterized by a single, broad absorption band in the visible to near-infrared region. nih.gov This broadband is attributed to the d-d transitions of the Cu²⁺ ion (electron configuration 3d⁹), specifically the ²B₁g → ²B₂g, ²B₁g → ²E₉, and ²B₁g → ²A₁g transitions. The presence of a single broad band suggests that the Cu²⁺ ions are located in sites of tetragonally distorted octahedral symmetry. scielo.br This distortion is a consequence of the Jahn-Teller effect, which is common for octahedrally coordinated Cu²⁺ complexes. The energy and width of this absorption band are sensitive to the composition of the host glass and the specific nature of the ligands coordinated to the copper ion. nih.govscielo.br For instance, the divalent copper ion (Cu²⁺) typically imparts a blue or green color to the glass, with its characteristic broad absorption band confirming its presence in an octahedral coordination. nih.gov

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for studying materials with unpaired electrons, making it exceptionally well-suited for characterizing the Cu²⁺ ion in this compound compounds. scirp.org ESR spectroscopy provides precise information about the local environment, site symmetry, and the nature of the chemical bonding around the paramagnetic Cu²⁺ ion. researchgate.netscielo.br

The ESR spectra of Cu²⁺ in borate glasses are typically recorded at X-band frequencies and are characterized by features indicative of a well-defined axial symmetry. scielo.br The spectra are analyzed using a spin-Hamiltonian, which includes terms for the electron Zeeman interaction and the hyperfine interaction between the unpaired electron spin (S = 1/2) and the copper nuclear spin (I = 3/2). ethz.ch The key parameters extracted from the spectra are the principal values of the g-tensor (g∥ and g⊥) and the hyperfine coupling tensor (A∥ and A⊥).

The observed relationship g∥ > g⊥ > gₑ (where gₑ ≈ 2.0023 is the free electron g-value) is a hallmark of Cu²⁺ ions situated in a tetragonally distorted octahedral environment, with the dₓ²-y² orbital as the ground state. scielo.br The values of these parameters are sensitive to the ligand field strength and the degree of covalency in the copper-ligand bonds. By correlating ESR data with optical absorption data, bonding parameters can be evaluated to describe the nature of the in-plane sigma (σ), in-plane pi (π), and out-of-plane pi (π) bonds. scielo.br Studies on various copper-doped borate glasses consistently report parameters that confirm the Cu²⁺ ions occupy tetragonally elongated octahedral sites. scielo.brresearchgate.net

Representative ESR Spin-Hamiltonian Parameters for Cu²⁺ in Borate Glass Systems
ParameterTypical Value RangeSignificance
g∥ (g-parallel)2.25 - 2.45Reflects the electronic environment along the principal symmetry axis (z-axis).
g⊥ (g-perpendicular)2.04 - 2.08Reflects the electronic environment in the plane perpendicular to the principal axis.
A∥ (hyperfine parallel)(120 - 180) x 10⁻⁴ cm⁻¹Measures the hyperfine interaction along the principal symmetry axis.
A⊥ (hyperfine perpendicular)(15 - 40) x 10⁻⁴ cm⁻¹Measures the hyperfine interaction in the perpendicular plane.

Terahertz Time-Domain Spectroscopy (THz-TDS) for Dielectric Response

Terahertz Time-Domain Spectroscopy (THz-TDS) is an advanced, non-contact technique used to determine the complex dielectric properties of materials in the terahertz frequency range (typically 0.1 to 10 THz). nih.gov This method is particularly valuable for characterizing materials intended for high-frequency electronic applications, such as substrates for microwave and millimeter-wave circuits.

Recent research has employed THz-TDS to investigate the dielectric properties of ceramic materials based on cupric borates, specifically copper metaborate (CuB₂O₄) and copper pyroborate (Cu₃B₂O₆), for their potential use in Low-Temperature Cofired Ceramics (LTCC) technology. mdpi.comsemanticscholar.org These studies measure the frequency-dependent dielectric permittivity (ε') and dissipation factor (tanδ or dielectric loss) at room temperature. semanticscholar.org

The findings reveal that ceramics based on CuB₂O₄ and Cu₃B₂O₆ exhibit low dielectric permittivity and low dielectric loss in the 0.14–0.7 THz frequency range, making them promising candidates for high-frequency applications. mdpi.comsemanticscholar.org For pure CuB₂O₄ ceramic, the dielectric permittivity is around 5.3–5.4, while for Cu₃B₂O₆, it is slightly higher at 6.4–6.7 in this range. mdpi.com The permittivity for all investigated this compound-based materials shows very slight variation with frequency up to 0.7 THz. mdpi.comsemanticscholar.org These excellent dielectric properties, combined with a low sintering temperature, position this compound ceramics as suitable materials for LTCC applications in modern high-frequency communication systems. semanticscholar.org

Dielectric Properties of this compound-Based Ceramics in the Terahertz Range at 20°C mdpi.com
Material CompositionFrequency Range (THz)Dielectric Permittivity (ε')Dissipation Factor (tanδ)
CuB₂O₄0.14 - 0.75.3 - 5.4~0.004 - 0.010
Cu₃B₂O₆0.14 - 0.76.4 - 6.7~0.004 - 0.010
65% CuB₂O₄ – 35% Cu₃B₂O₆0.14 - 0.75.1 - 5.2Not specified
50% CuB₂O₄ – 50% Cu₃B₂O₆ (with 5% CuBi₂O₄)0.14 - 0.75.8 - 6.0Not specified
30% CuB₂O₄ – 70% Cu₃B₂O₆ (with 5% CuBi₂O₄)0.14 - 0.75.8 - 6.1Not specified

Theoretical and Computational Investigations of Cupric Borate

Density Functional Theory (DFT) Applications

DFT has been widely applied to study various forms of copper borates, from crystalline solids to molecular clusters. These studies help in understanding their fundamental electronic and structural characteristics.

Electronic Band Structure and Density of States Calculations

DFT calculations are crucial for determining the electronic band structure and density of states (DOS) of copper borates, which govern their optical and electrical properties.

For the delafossite (B1172669) CuBO₂, first-principles calculations based on DFT have been performed to investigate its geometry and electronic structure. nbuv.gov.ua Using the generalized gradient approximation (GGA), CuBO₂ was identified as an indirect band gap material. nbuv.gov.ua The valence band is primarily composed of Cu-3d and O-2p states, while the conduction band is dominated by B-2s, O-2p, and Cu-3d states. nbuv.gov.ua Further studies using more advanced functionals like GGA corrected for on-site Coulomb interactions (GGA+U) and a hybrid density functional (HSE06) predict a fundamental indirect band gap of approximately 3.1-3.21 eV and a direct optical band gap of about 3.6-5.1 eV. acs.org These advanced methods provide improved agreement with experimental data compared to standard DFT approaches. acs.orgarxiv.org The top of the valence band is located at the F-point of the Brillouin zone, while the bottom of the conduction band is at the Γ-point, confirming the indirect nature of the fundamental gap. nbuv.gov.ua

In the case of Cu₃(BO₃)₂, band structure and DOS calculations have also been carried out using the DFT method, highlighting its semiconducting nature. researchgate.netingentaconnect.com For copper borate (B1201080) clusters such as Cu(BO₂) and Cu(BO₂)₂, DFT calculations have been used to study their electronic structures. aip.orgnih.gov These clusters are found to have chain-like structures in both neutral and anionic forms. aip.orgnih.gov Notably, the Cu(BO₂)₂ cluster is classified as a hyperhalogen, with a calculated electron affinity of 5.07 eV, which is higher than that of the BO₂ superhalogen building block (4.46 eV). aip.orgnih.gov

Table 1: Calculated Band Gap Values for Copper Borates Using DFT

This table summarizes the calculated indirect and direct band gap values for CuBO₂ from various DFT studies.

CompoundComputational MethodIndirect Band Gap (eV)Direct Band Gap (eV)Source
CuBO₂GGA2.063.20 nbuv.gov.ua
CuBO₂Experimental2.204.50 nbuv.gov.uaacs.org
CuBO₂GGA+U / HSE06~3.1~3.6 acs.org
CuBO₂HSE063.21~5.1 acs.org

Analysis of Structural Stability and Metastability

Computational analysis helps in determining the most stable crystal structures and predicting the existence of metastable phases. While there is a lack of ab initio calculations specifically explaining the structural stability or metastability of the different phases of Cu₃(BO₃)₂, computational studies on related copper compounds provide valuable insights. researchgate.net First-principles calculations have been used to investigate the dynamical stability of various copper-based compounds (CuX) in different structural forms, demonstrating relationships between the stability of 2D and 3D structures. arxiv.org For instance, if a CuX compound is stable in a buckled honeycomb structure, it is often stable in related 3D structures as well. arxiv.org

For CuBO₂, DFT calculations have been used to scrutinize and recalculate its lattice parameters, showing that some experimentally reported values may be questionable. acs.org The calculated parameters from GGA+U and HSE06 methods show excellent agreement with known experimental trends for other delafossite compounds. acs.org

Studies on copper borate clusters have also shed light on structural preferences. DFT calculations on [Cu₂(BO₂)₂]⁻ and its neutral counterpart reveal that the anion prefers a chain-like structure, whereas the neutral cluster favors a closed ring-like geometry, demonstrating how charge state can influence structural stability. aip.orgnih.gov These computational findings are essential for correctly interpreting experimental data and understanding the ground state and isomeric forms of these clusters. aip.orgnih.gov

Understanding p-Type Conduction Mechanisms

CuBO₂ has been identified as a promising p-type transparent conducting oxide (TCO) with a high intrinsic electrical conductivity. nbuv.gov.uaacs.org DFT analysis has been instrumental in understanding the origin of this property. The p-type behavior in many copper oxides is often attributed to the formation of copper vacancies. rsc.orgstackexchange.com

A detailed DFT investigation of CuBO₂ confirmed that its valence band features are consistent with other p-type delafossite TCOs. acs.org The valence band maximum (VBM) is composed of hybridized Cu 3d and O 2p states, a feature that is believed to facilitate p-type conductivity in Cu-based delafossites. annauniv.eduresearchgate.net Calculations of the hole effective mass at the VBM indicate the potential for good p-type conductivity, which aligns with experimental observations. acs.org The delocalized nature of hole states, resulting from the formation of copper vacancies, is a key factor enabling the semiconducting properties. rsc.org DFT calculations on Cu₂O have shown that copper vacancies produce delocalized hole states with effective masses consistent with semiconducting behavior, providing a model for understanding similar phenomena in cupric borate. rsc.orgrsc.org

Computational Studies of Copper Borate Complexes and Interactions

Beyond simple inorganic salts, computational methods are used to explore the complex interactions within organometallic copper borate compounds, which are important in catalysis.

Investigations of Metal-Hydride and Metal-Carbon Interactions

Experimental and computational studies have been conducted on copper-borate complexes featuring N-heterocyclic carbene (NHC) ligands, such as [(NHC)Cu(HBR₃)]. researchgate.netnih.govbath.ac.uk These investigations reveal direct Cu-H interactions. researchgate.netnih.gov In the complex [(6Mes)Cu(HBEt₃)], DFT analysis, along with Quantum Theory of Atoms in Molecules (QTAIM), confirmed a two-coordinate Cu center with distinct Cu-H and B-H bond paths. bath.ac.uk

For a related complex, [(6Mes)Cu(HB(C₆F₅)₃)], computations showed an additional, stabilizing Cu-C(ipso) interaction with one of the C₆F₅ rings, leading to a more acute C-Cu-H angle compared to the ethyl-borate analogue. researchgate.netbath.ac.ukosti.gov This Cu-C interaction is accompanied by a lengthening of the corresponding B-C bond. bath.ac.uk DFT studies on a similar copper hydride complex with an appended trialkylborane revealed that the compound is best described as a borohydride (B1222165) anion interacting with the copper center, with some copper hydride resonance character. nih.gov These computational insights are critical for understanding the nuanced bonding in these catalytically relevant species. researchgate.netnih.gov

Table 2: Selected Computed Structural Parameters for [(NHC)Cu(HBR₃)] Complexes

This table presents key bond lengths and angles for two copper borate complexes as determined by experimental and computational methods.

ComplexInteraction/AngleDistance (Å) / Angle (°)Source
[(6Mes)Cu(HBEt₃)]Cu-H Distance1.56(3) researchgate.net
C-Cu-H Angle162.4(13) researchgate.net
Cu-H-B Angle110.2(18) bath.ac.uk
[(6Mes)Cu(HB(C₆F₅)₃)]Cu-H DistanceComparatively similar to above bath.ac.uk
C-Cu-H Angle146.5(8) bath.ac.uk
B(1)-C(29) Distance (with Cu-C interaction)1.657(3) bath.ac.uk
B(1)-C(23) Distance (no Cu-C interaction)1.624(3) bath.ac.uk

Modeling of Catalytic Mechanisms and Ligand Effects (e.g., CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," often employs copper complexes with various ligands, including those based on borates, to enhance catalytic activity and stability. mdpi.combeilstein-journals.org DFT calculations have provided profound mechanistic insights into these reactions. uio.no

Computational modeling of CuAAC catalyzed by poly(pyrazolyl)borate-copper(I) complexes has shown that the coordination of the catalyst to the alkyne generates highly polar copper(I)-acetylide intermediates. mdpi.comrsc.orgnih.gov Analysis of reactivity indices derived from DFT explains the role of these borate-based ligands in stabilizing and activating the copper(I) catalyst. mdpi.com

DFT studies have also been used to compare different catalytic systems and reaction pathways. For instance, in the CuAAC reaction, calculations have shown that the cycloaddition of the azide (B81097) to the alkyne can occur in a single concerted step, contrasting with previously proposed two-step mechanisms. uio.no The choice of ligand is critical; calculations revealed that for the formation of a copper(I) acetylide, using H₂O as a ligand is an exothermic process, making it more favorable than when using acetonitrile. mdpi.com Furthermore, DFT calculations on dinuclear copper catalysts supported by functionalized NHC-based ligands suggest that the catalytic cycle proceeds through zwitterionic dinuclear intermediates, with both copper atoms playing an active role. csic.es These theoretical models highlight the complex interplay between the metal center, the ligands, and the substrates, which governs the efficiency and selectivity of the catalytic process. uio.noresearchgate.net

Molecular Docking for Bioactivity Prediction of Complexes

Molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or DNA. This in silico method is instrumental in understanding the potential bioactivity of novel chemical compounds. In the context of this compound derivatives, molecular docking studies have been employed to elucidate their mechanism of action and to correlate their structural features with biological activity, particularly in the development of anticancer and antimicrobial agents.

Research has focused on copper(II) complexes incorporating various forms of borate-containing ligands, such as pyrazolyl borate derivatives. These studies often involve docking the synthesized complexes against specific biological targets to predict their binding efficacy. For instance, copper(II) complexes with bis(pyrazolyl)borate ligands have been evaluated for their potential as anticancer agents by docking them with DNA dodecamers (e.g., PDB ID: 1BNA) and specific proteins. scispace.com The binding energy values obtained from these simulations provide a quantitative measure of the interaction strength, with more negative values indicating a more stable complex and potentially higher bioactivity.

These computational predictions are frequently validated against in vitro experimental results. A strong correlation between the calculated binding energies and experimentally determined biological activities, such as IC50 values from cytotoxicity assays or inhibition zones from antibacterial tests, lends support to the proposed binding mode and mechanism. scispace.com For example, studies on nitrobenzoylthiourea compounds and their copper(II) complexes have shown that the complexes exhibit higher binding affinities in molecular docking studies compared to the free ligands, which corresponds with their enhanced antibacterial activity. benthamopenarchives.com The docking results can reveal key interactions, such as hydrogen bonding or hydrophobic interactions, between the copper complex and the amino acid residues of the target protein's active site or the grooves of a DNA molecule.

The insights gained from molecular docking are crucial for structure-activity relationship (SAR) studies. By comparing the docking scores and binding modes of a series of related copper-borate complexes, researchers can identify the structural modifications that enhance bioactivity. For example, the introduction of different substituents on the borate ligand can influence the complex's steric and electronic properties, thereby affecting its ability to bind to the target. scispace.com

Table 1: Molecular Docking Data for Selected Copper(II) Complexes

Complex/LigandTarget ProteinPDB IDBinding Energy (kcal/mol)Reference
Ligand 2 (a nitrobenzoylthiourea derivative)S. aureus proteinNot specified-7.7 benthamopenarchives.com
Complex 8 (Cu(II) complex of a thiourea (B124793) derivative)K. pneumoniae proteinNot specified-10.4 to -9.0 (range for complexes) benthamopenarchives.com
[Cu(H2B(PzMe2)2)(HB(PzMe2)3)]YmaH3HSBData correlated with in vitro studies scispace.com
[Cu(H2B(PzMe2)2)(HB(PzMe2)3)]ecKAS III1HNJData correlated with in vitro studies scispace.com
[Cu(H2B(PzMe2)2)(HB(PzMe2)3)]DNA dodecamer1BNAData correlated with in vitro studies scispace.com

Spectroscopic Data Interpretation through Computational Modeling

The structural elucidation of complex materials like this compound-containing glasses benefits significantly from a synergistic approach that combines experimental spectroscopic data with theoretical calculations. Specifically, the use of Density Functional Theory (DFT) alongside the deconvolution of Fourier Transform Infrared (FTIR) spectra has proven to be a robust method for interpreting the intricate vibrational characteristics of these materials. scispace.combenthamopenarchives.comresearchgate.net This combined analysis allows for a more detailed and accurate assignment of vibrational modes, providing deep insights into the glass network structure. scispace.com

In the study of copper-doped lead borate glasses, this methodology was employed to understand the complex nature of the IR spectrum. scispace.com Experimental FTIR spectra of borate glasses typically show broad, overlapping absorption bands, which makes the direct assignment of specific structural units challenging. Deconvolution analysis is a mathematical technique used to separate these overlapping bands into their individual component peaks. scispace.com This process reveals the underlying vibrational modes that are otherwise obscured.

Once the experimental spectrum is deconvoluted, DFT calculations are performed on a proposed model of the glass structure. scispace.com DFT is a quantum mechanical modeling method used to calculate the electronic structure of many-body systems. For borate glasses, a model cluster (e.g., a 3B2O3-PbO network) is constructed, and its geometry is optimized to find the most stable configuration. scispace.com Subsequently, the vibrational frequencies (the theoretical IR spectrum) of this optimized structure are calculated.

The key step is the comparison between the deconvoluted experimental IR data and the theoretically calculated spectrum from DFT. A good agreement between the positions and intensities of the peaks in both spectra validates the proposed structural model. scispace.com This correlative approach has been successfully used to identify and quantify the different borate structural units within the glass matrix. For instance, it allows for the differentiation and assignment of vibrational modes corresponding to triangular [BO3] units and tetrahedral [BO4] units. scispace.comresearchgate.net The IR absorption region between 800-1200 cm⁻¹ is generally assigned to the vibrations of BO4 groups, while the region from 1200-1600 cm⁻¹ is attributed to BO3 groups. scispace.comresearchgate.net This detailed structural information is critical for understanding the relationship between the material's composition and its physical properties. scispace.com

Table 2: Assignment of IR Vibrational Bands in a Lead Borate Glass System

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~700B-O-B bending vibrations scispace.com
800-1200B-O bond stretching of tetrahedral [BO4] units scispace.comresearchgate.net
1200-1600B-O bond stretching of trigonal [BO3] units scispace.comresearchgate.net

Advanced Materials and Functional Systems Research Utilizing Cupric Borate

Ceramic Dielectric Materials for High-Frequency Applications

The demand for new substrate materials with specific dielectric characteristics is driven by the advancement of modern high-frequency communication systems. dergipark.org.tr Materials with low dielectric permittivity and low dielectric loss are essential for enhancing signal transmission speed, enabling miniaturization, and improving the integration of passive elements. dergipark.org.trresearchgate.net Cupric borate-based ceramics have emerged as promising candidates for these applications.

Low Temperature Co-fired Ceramic (LTCC) technology is a key platform for manufacturing multilayer electronic components. A critical requirement for LTCC materials is a low sintering temperature, typically below the melting point of highly conductive metals like silver (Ag), to allow for co-firing. dergipark.org.trrsc.org Ceramic materials based on two primary copper borates, CuB₂O₄ and Cu₃B₂O₆, have been successfully prepared and characterized as candidates for low dielectric permittivity substrates for very high-frequency circuits. dergipark.org.tracs.org

These copper borate-based materials are suitable for LTCC applications due to their low sintering temperatures, which range from 900°C to 960°C. dergipark.org.trresearchgate.net Research has demonstrated that these ceramics exhibit advantageous features for high-frequency applications, including a dense microstructure. dergipark.org.tr The development of proprietary green tapes from cupric borate (B1201080) powders allows for the fabrication of multilayer LTCC structures with embedded conductors. rsc.org

Studies on these materials have revealed a low dielectric permittivity (εr) between 5.1 and 6.7 and low dielectric loss in the terahertz (THz) frequency range (0.14–0.7 THz). dergipark.org.trresearchgate.net These properties are comparable to some commercial LTCC materials and are crucial for applications in submillimeter-wave systems. dergipark.org.tr

Table 1: Sintering and Dielectric Properties of Pure Copper Borate Ceramics This table is interactive. Click on headers to sort.

Ceramic Composition Sintering Temperature (°C) Dielectric Permittivity (εr) at ~0.7 THz Dielectric Loss (tanδ) at ~0.7 THz
CuB₂O₄ 930 - 950 5.1 - 5.5 0.004 - 0.006
Cu₃B₂O₆ 930 ~6.7 ~0.010

Data sourced from multiple research findings. dergipark.org.trresearchgate.net

To further enhance the applicability of this compound ceramics in LTCC technology, sintering aids are often employed to reduce the processing temperature. The addition of sintering aids can promote densification and grain growth at lower temperatures. researchgate.net For instance, the addition of CuO as a sintering aid in other ceramic systems has been shown to increase densification and enhance phase formation at significantly lower temperatures. researchgate.net

In the context of this compound ceramics, specifically composites of CuB₂O₄ and Cu₃B₂O₆, lithium-based compounds have been investigated as effective sintering aids. rsc.orgrsc.org The introduction of sintering aids like lithium tungstate (B81510) (Li₂WO₄), lithium metaborate (B1245444) (LiBO₂), and lithium carbonate (Li₂CO₃) has successfully lowered the optimal sintering temperature of copper borate ceramics to a range of 860–880°C. rsc.orgrsc.org This is a significant reduction from the 950–970°C required for the undoped ceramics. rsc.org

The use of these aids not only lowers the sintering temperature but also influences the final properties of the ceramic. For example, ceramics doped with Li₂WO₄ and LiBO₂ have shown excellent potential for THz applications, demonstrating low dielectric permittivity (5.4–5.7 at 1 THz), low loss tangent (0.008–0.01 at 1 THz), and a low coefficient of thermal expansion that is well-matched to silicon. rsc.org

Table 2: Effect of Lithium-Based Sintering Aids on Copper Borate Ceramic Properties This table is interactive. Click on headers to sort.

Sintering Aid (Dopant) Sintering Temperature (°C) Dielectric Permittivity (εr) at 1 THz Loss Tangent (tanδ) at 1 THz
1.9 mol% Li₂WO₄ 860 - 880 5.49 0.008
5.7 mol% LiBO₂ 860 - 880 5.78 0.008
5.1 mol% Li₂CO₃ 860 - 880 5.88 0.013

Data sourced from studies on doped CuB₂O₄–Cu₃B₂O₆ substrates. rsc.org

The favorable dielectric properties of this compound ceramics make them highly suitable for microelectronics and, in particular, for submillimeter wave applications, which are critical for the development of 5G and future 6G communication systems. researchgate.netmdpi.com The low and stable dielectric permittivity of these materials helps to reduce signal delay, cross-talk between signal lines, and power consumption. rsc.org

The development of LTCC substrates from materials like copper borates provides a platform for creating compact and integrated microelectronic circuits for these very high-frequency ranges. researchgate.netwikipedia.org Research has confirmed the feasibility of fabricating LTCC substrates based on copper borate materials that exhibit good dielectric properties across a broad terahertz frequency range, making them promising for next-generation wireless technologies. rsc.orgrsc.org

Catalysis and Photocatalysis

Beyond electronics, this compound is gaining attention for its catalytic and photocatalytic properties, which are being explored for applications in energy and environmental sectors.

Copper borates are utilized in systems for hydrogen generation. dergipark.org.tr They are investigated as catalysts in the hydrolysis of solutions like sodium borohydride (B1222165) to produce hydrogen. researchgate.net Furthermore, specific copper-based borate complexes have been synthesized and applied as water reduction catalysts (WRCs) for photocatalytic hydrogen evolution. rsc.org For instance, two new copper-based borate catalysts with complex cubic supramolecular cages have been developed for this purpose. rsc.orgmdpi.com These materials, when used with a photosensitizer and a sacrificial electron donor, show potential for efficient hydrogen production. rsc.org Research also explores tripod-containing pyrazolylborate-based copper(II) complexes as molecular electrocatalysts for the hydrogen evolution reaction (HER). rsc.orgnih.gov

Copper borates, including CuB₂O₄ and Cu₃B₂O₆, have been identified as visible-light-responsive photocatalysts capable of splitting water to produce either hydrogen (H₂) or oxygen (O₂) in the presence of sacrificial agents. researchgate.netrsc.org This photocatalytic activity stems from their electronic structure. Both compounds possess intrinsic midgap states located between their valence and conduction bands, which allows them to absorb visible light. researchgate.netrsc.org

Water Reduction and Oxidation Catalysts

The pursuit of efficient and cost-effective water electrolysis for renewable fuel production has led to a focus on earth-abundant materials like copper. mdpi.com this compound, and more broadly copper-based systems in borate buffers, have emerged as promising catalysts for water oxidation, a critical step in this process.

Studies have shown that borate buffers play a crucial role in the catalytic activity of copper-based systems. acs.orgnih.gov A di-copper-peptoid complex, Cu2(BEE)2, demonstrated remarkable performance as a homogeneous electrocatalyst for water oxidation in a borate buffer at a pH of 9.35. acs.org This system exhibited a high turnover frequency, a key measure of catalytic speed, reaching up to 129 s⁻¹ based on peak current measurements. acs.org Mechanistic investigations suggest that the borate species are not merely passive components of the buffer solution; they actively participate in the catalytic cycle by facilitating oxygen transfer, which is essential for the formation of the O-O bond. acs.orgnih.gov

The in-situ formation of a stable copper-borate catalytic film has been observed, showing performance comparable to nickel-borate catalysts. researchgate.net The stability of copper-based catalysts in various electrolytes, including potassium borate, has also been noted, allowing for multiple cycles of the oxygen evolution reaction (OER) without significant loss of activity. mdpi.com Research into copper oxide thin films in borate buffers further underscores the potential of these systems. researchgate.net The morphology of the copper catalyst and the presence of Cu(III) species are considered important factors in the OER mechanism. mdpi.com

Organic Reaction Catalysis with Boron-Containing Copper Complexes

Copper-boryl complexes have become powerful tools in organic synthesis, enabling a wide range of chemical transformations under mild conditions. researchgate.networktribe.com These catalysts are valued for their low cost, environmental friendliness, and tolerance of various functional groups. researchgate.networktribe.com The general catalytic cycle involves the in-situ formation of an active copper-boryl species from a copper(I) salt, an alkoxide base, and a diboron (B99234) reagent. worktribe.comrsc.org This complex then reacts with a substrate, such as an alkene, to form a borylorganocopper intermediate that can be further functionalized. rsc.org

A significant application of these catalysts is in the hydroboration of alkenes. For instance, copper-catalyzed hydroboration of aryl-substituted alkenes using N-heterocyclic carbene (NHC) complexes proceeds with high site selectivity (>98:<2), yielding secondary organoborane isomers. acs.org The use of chiral NHC-copper complexes can achieve high enantioselectivity, with enantiomeric ratios up to 99:1. acs.org These processes offer a complementary approach to traditional hydroboration methods using rhodium or iridium catalysts. acs.org

The versatility of copper-boryl mediated reactions extends to the synthesis of various organoboron compounds, which are valuable intermediates in organic chemistry. worktribe.comorganicreactions.org These reactions can be used to create multifunctional molecules with high levels of chemo-, regio-, diastereo-, and enantioselectivity. organicreactions.org

Advanced Functional Glasses

Copper-Doped Borate Glasses for Luminescent Applications

Copper-doped borate glasses are being extensively investigated for their potential in luminescent applications, including solid-state lighting and displays. nih.govekb.eg The luminescence properties of these glasses are highly dependent on the oxidation state of the copper ions (Cu⁺ or Cu²⁺) and the glass host matrix. researchgate.netresearchgate.net

In many borate glass systems, Cu⁺ ions act as luminescent centers. researchgate.netresearchgate.net For example, in a CuO-doped SiO₂–B₂O₃–La₂O₃ glass system, isolated Cu⁺ ions and Cu⁺–Cu⁺ pairs were identified as the sources of luminescence under ultraviolet excitation. researchgate.net The emission spectra of such glasses can be tuned. For instance, Cu⁺-doped CaO-P₂O₅ glasses show a luminescence peak around 450 nm. researchgate.net The introduction of copper oxide nanoparticles into rare-earth-doped borate glasses can significantly enhance their luminescent properties. nih.gov In samarium-doped strontium-telluro-alumino-magnesium-borate glasses, the inclusion of CuO nanoparticles led to an enhancement in the stimulated emission cross-section and optical gain. nih.gov

Stimulated Emission and Tunable Laser Development

The unique spectroscopic properties of copper-doped borate glasses make them promising candidates for the development of tunable solid-state lasers. nih.govelsevier.es The potential for laser emission is often evaluated by the quality factor (Ω₄/Ω₆), derived from the Judd-Ofelt parameters. elsevier.es In some Dy³⁺-doped lithium borosilicate glasses, this ratio was found to increase with the concentration of the rare-earth ion, suggesting the possibility of laser action. elsevier.es

The stimulated emission cross-section is another critical parameter for laser materials. In CuO nanoparticle-activated Dy³⁺-doped telluroborate glasses, the stimulated emission cross-section was amplified nearly tenfold, from 102.4 × 10⁻²³ to 1301.1 × 10⁻²³ cm². nih.gov Similarly, in Sm³⁺-doped glasses with CuO nanoparticles, the stimulated emission cross-section reached up to 135.82 × 10⁻²³ cm². nih.gov These enhancements suggest that such materials could be used for developing optical amplifiers and solid-state lasers. nih.gov

Furthermore, co-doping copper with other ions like Tm³⁺ in germanate glasses has been shown to create a promising medium for broadband tunable solid-state lasers. mdpi.com The combination of different luminescent centers can effectively extend the emission bandwidth of the material. mdpi.com

Two-Dimensional Materials Science

Exploration of 2D Copper Boride for Next-Generation Computing and Energy Storage

The successful synthesis of two-dimensional (2D) copper boride has opened a new frontier in materials science, with potential applications in next-generation computing and energy storage. northwestern.edu This breakthrough represents the experimental realization of a 2D metal boride, a class of materials that had previously been confined to theoretical predictions. northwestern.edu

Researchers have developed a method to synthesize 2D copper boride by depositing atomic boron onto copper surfaces at elevated temperatures. northwestern.edu This process results in a stable, atomically thin layer of copper boride with a distinct atomic structure. sciencedaily.com The material exhibits strong covalent bonding and unique electronic properties that set it apart from other 2D materials like borophene. sciencedaily.comsustainability-times.com

The discovery of 2D copper boride is significant because it allows for the practical testing of its theoretically predicted properties. northwestern.edu These properties make it a promising candidate for various advanced technologies. northwestern.edu For instance, its potential for strong covalent bonding and distinct electronic states opens up avenues for research in quantum information technology. sustainability-times.com In the realm of energy, 2D copper boride is being explored as an anode material for lithium-ion batteries and for its potential in electrochemical energy storage. sustainability-times.comrsc.org The high surface area and chemical reactivity of 2D transition metal borides, in general, make them suitable for applications in batteries and supercapacitors. rsc.org The synthesis of 1D copper boride on a Cu(110) surface has also been reported, further expanding the family of low-dimensional copper boride structures. acs.org

Interactive Data Table: Properties of Catalytic Systems

Catalyst System Application Key Finding Turnover Frequency (s⁻¹)
Cu2(BEE)2 in borate buffer Water Oxidation Borate participates in O-O bond formation. acs.orgnih.gov 129 acs.org
NHC-Cu complex Alkene Hydroboration High site selectivity and enantioselectivity. acs.org -
Tri-copper complex in borate buffer Water Oxidation Borate acts as a structural and functional component. nih.gov 310 nih.gov

Interactive Data Table: Luminescent Properties of Copper-Doped Glasses

Glass System Dopants Emission Peak (nm) Stimulated Emission Cross-Section (cm²) Application
Strontium-telluro-alumino-magnesium-borate Sm³⁺, CuO 561, 598, 645, 705 nih.gov up to 135.82 × 10⁻²³ nih.gov Solid-state lasers, Optical amplifiers nih.gov
Strontium-telluro-alumino-magnesium-borate Dy³⁺, CuO 478, 570 nih.gov 1301.1 × 10⁻²³ nih.gov Up-conversion tunable lasers nih.gov
CaO-P₂O₅ Cu⁺ 450 researchgate.net - Tunable lasers researchgate.net
Germanate Tm³⁺, Cu⁺ Broadband - Broadband tunable solid-state lasers mdpi.com

Specialized Material Additives and Components

This compound and its related compounds are investigated for their utility in a variety of advanced material applications. Their unique optical, magnetic, and chemical properties make them valuable as additives and components in functional systems ranging from transparent electronics to protective coatings.

Components for Transparent Conductive Oxides and Diluted Magnetic Semiconductors

Cupric borates, particularly copper metaborate (CuBO₂), are recognized for their potential in the development of transparent conductive oxides (TCOs) and diluted magnetic semiconductors (DMS). scispace.com TCOs are a class of materials that exhibit both high electrical conductivity and optical transparency, making them essential for devices like flat-panel displays, solar cells, and touch screens. sputtertargets.net

Research into copper borates highlights their promising characteristics for these applications. Copper borates are part of the delafossite (B1172669) (CuMO₂) family, which is known for these properties. scispace.com Theoretical studies predict that the band gaps of CuMO₂ compounds increase as the ionic radius of the 'M' cation decreases. scispace.com Following this prediction, copper metaborate (CuBO₂) is expected to have one of the largest band gaps in this family, leading to superior optical transmission characteristics. scispace.com

Experimental findings support this potential, demonstrating that copper borates possess notable optical transparency and an electrical conductivity of 1.65 S/cm². scispace.com These inherent properties, stemming from their crystal and electronic structure, are the primary drivers for their consideration in TCO and DMS research. scispace.comresearchgate.net The development of ferromagnetic semiconductors that operate at high temperatures is a significant goal in spintronics, and materials doped with copper have shown the ability to induce or enhance ferromagnetism. google.commdpi.com The unique combination of optical and magnetic properties in copper borates makes them a subject of ongoing research for creating next-generation spintronic and optoelectronic devices. scispace.comresearchgate.net

Research on Ion Exchange Materials

The application of this compound in the design of ion exchange materials is an area of scientific interest. dergipark.org.tr Ion exchange materials are polymers or inorganic solids with exchangeable ions that are widely used for separation, purification, and decontamination processes. scispace.com Hydroxyapatite, for instance, is known for its excellent capability to adsorb and exchange heavy metal ions, and its modification with copper has been synthesized via ion exchange methods for catalytic applications. iwaponline.com

While detailed studies focusing specifically on this compound as a primary ion exchange medium are not extensively documented in the provided research, its inclusion as a material of interest suggests potential utility. dergipark.org.tr The ability of related materials to participate in ion exchange, such as resins with functional groups that adsorb copper (II) ions, indicates the chemical basis for such applications. scispace.com The synthesis of copper-based materials through ion exchange processes further underscores the relevance of copper compounds in this field. iwaponline.com

Development of Lubricant Additives

This compound has been identified as a promising additive for lubricants due to its favorable tribological properties. dergipark.org.trresearchgate.net Research focuses on synthesizing copper borate particles and evaluating their performance in reducing friction and wear between surfaces. researchgate.netdavidpublisher.com Boron-based compounds are generally recognized for their effectiveness as antiwear and extreme pressure additives in lubricating oils. davidpublisher.comdiva-portal.org

Studies involving the preparation of copper borate have demonstrated its efficacy. In one such study, copper borate was prepared by reacting copper nitrate (B79036) and borax (B76245) solutions. davidpublisher.comdavidpublisher.com The resulting precipitates were tested as additives in a lubricating oil. The findings were significant:

When added to lubricating oil with a surfactant (Span 60), a precipitate prepared at a pH of 10.1 reduced the friction coefficient by 28%. davidpublisher.com

A precipitate prepared at a pH of 8.2 demonstrated an even greater effect, reducing the friction coefficient by 65%. davidpublisher.com

These results highlight the potential of this compound to enhance the performance of industrial and automotive lubricants. The hydrophobic nature of 2D copper borate particles is a key factor, as it allows them to disperse effectively in base oils and reduce friction. researchgate.net The development of synthesis methods, such as solid-state reactions, is crucial for optimizing the particle size, morphology, and crystallinity to maximize their tribological benefits. researchgate.net

Table 1: Effect of this compound Additives on Lubricant Friction Coefficient

Precipitate Preparation pH Friction Coefficient Reduction
10.1 28%
8.2 65%

Data sourced from studies on copper borate precipitates tested as lubricant additives. davidpublisher.com

Efficacy Studies in Materials for Wood Preservation

Copper and borate compounds are widely used in wood preservation to protect against decay fungi and insects. squarespace.comfrontiersin.org this compound, as part of these formulations, contributes to the broad-spectrum efficacy of these treatments. dergipark.org.tr Borates are known for their fungicidal and insecticidal properties and low mammalian toxicity, while copper is a primary biocide, especially for wood in ground contact. squarespace.comfrontiersin.org

Efficacy studies evaluate the performance of copper-borate systems under various conditions.

Laboratory and Field Tests: In laboratory evaluations, wood treated with ammoniacal copper borate (ACB) showed excellent resistance to termites and decay fungi. squarespace.com However, leaching can occur, which may necessitate higher initial preservative levels to ensure long-term protection. squarespace.com Field tests of stakes treated with a borax-copper (BC) preservative showed it was fairly effective in preventing decay in Wisconsin, but less so in the higher-decay-hazard environment of Mississippi. usda.gov

Leaching and Retention: A significant challenge for borate-based preservatives is their susceptibility to leaching from the wood when exposed to water. frontiersin.orgusda.gov One study on decking specimens treated with a borax-copper preservative found that after 4 years of exposure, 80% to 95% of the boron had been lost. usda.gov Copper losses were also noted, ranging from 30% to 45%. usda.gov In contrast, dual treatments or formulations that improve the fixation of the biocides can enhance durability. squarespace.com

Synergistic Effects: The combination of copper and borate can produce synergistic effects, providing broader and more durable protection than either component alone. squarespace.com Studies on remedial treatments for utility poles using a borax-copper hydroxide (B78521) bandage showed that after 10 years, borax retentions were still above the threshold needed to prevent decay, demonstrating effective diffusion and retention in that application. usda.gov

Efficacy is often measured by the toxic threshold, which is the minimum amount of preservative needed to inhibit fungal or insect attack.

Table 2: Borate Retention Thresholds for Wood Protection

Pest / Fungi Type Required Retention (BAE*)
Decay Fungi 0.09 pcf (1.5 kg/m³)
Sapstain Fungi 0.125 pcf (2.0 kg/m³)
Reticulitermes Termites ~0.096 pcf (0.3% BAE)
Hylotrupes bajulus Larvae 0.02 - 0.025 pcf

\BAE: Boric Acid Equivalent; pcf: pounds per cubic foot.* squarespace.com

While copper-borate systems are effective, their performance depends heavily on the specific formulation, retention levels, and exposure conditions. usda.gov Research continues to focus on developing more leach-resistant formulations to extend their service life in exposed applications. frontiersin.org

Functional Properties and Mechanisms of Action

Electrical and Magnetic Phenomena

The electrical and magnetic characteristics of cupric borates are a direct result of the behavior of copper ions within the borate (B1201080) crystal lattice.

Cupric borates exhibit complex crystal structures that dictate their electronic and magnetic properties. In copper borate Cu₃(BO₃)₂, the Jahn-Teller active and magnetic copper (Cu²⁺) ions occupy sixteen non-equivalent positions within the unit cell, leading to controversial magnetic behavior. aps.orgresearchgate.net Spectroscopic studies have identified a strong, broad absorption band centered at approximately 1.8 eV, which is attributed to the overlapping d-d electronic transitions between the crystal-field-split 3d⁹ states of Cu²⁺ ions in these varied positions. aps.orgresearchgate.net The fundamental charge-transfer absorption band edge for this compound is located around 2.8-3.0 eV. researchgate.net

Copper metaborate (B1245444) (CuB₂O₄) also displays noteworthy properties, with magnetic phase transitions occurring at 21 K and 10 K. rsc.org Its optical absorption spectrum reveals two charge-transfer bands at approximately 4.30 eV and 5.21 eV, with a direct optical band gap extrapolated to be 3.16 ± 0.07 eV. rsc.org The magnetic phase transitions in CuB₂O₄ can be probed with high-resolution optical spectroscopy, which monitors the behavior of Frenkel exciton (B1674681) states related to the lowest-energy electronic transition in a specific magnetic subsystem of Cu²⁺ ions. aps.org These exciton lines show distinct changes in intensity and energy splitting that correspond directly to the magnetic phase transitions. aps.org

The behavior of Cu²⁺ ions has been studied in various borate crystals, where they typically substitute for ions like aluminum. nih.gov Electron Paramagnetic Resonance (EPR) studies confirm the divalent state of copper and reveal a hyperfine structure in the spectra due to the two stable copper isotopes, ⁶³Cu and ⁶⁵Cu. nih.gov

Summary of Electronic and Magnetic Properties of Copper Borates

CompoundPropertyObserved Value/CharacteristicReference
Cu₃(BO₃)₂d-d Electronic Transition~1.8 eV aps.orgresearchgate.net
Cu₃(BO₃)₂Magnetic Phase Transition (TN)10 K aps.orgresearchgate.net
CuB₂O₄Charge-Transfer Bands~4.30 eV and ~5.21 eV rsc.org
CuB₂O₄Direct Optical Band Gap3.16 ± 0.07 eV rsc.org
CuB₂O₄Magnetic Phase Transitions (TN)20 K and 10 K rsc.orgaps.org

Certain forms of cupric borate demonstrate properties that are of interest for multifunctional applications. mdpi.com Tetragonal copper metaborate (CuB₂O₄), with the space group I4̅2d, has been identified as a piezoelectric material. researchgate.net In piezoelectric materials, mechanical stress induces an electrical polarization, and conversely, an applied electric field causes mechanical strain. electrosciences.co.uk

Furthermore, potential multiferroic applications for CuB₂O₄ have been reported. mdpi.comresearchgate.net Multiferroics are materials that exhibit more than one primary ferroic ordering simultaneously, most commonly ferroelectric and ferromagnetic properties. electrosciences.co.uk This coexistence allows for the potential coupling between magnetic and electric phenomena, such as the control of magnetic properties with an electric field or vice versa.

Ceramics based on copper borates, specifically CuB₂O₄ and Cu₃B₂O₆, have been investigated as promising materials for high-frequency and terahertz (THz) applications, such as low-temperature co-fired ceramics (LTCC). mdpi.comresearchgate.net Studies using terahertz time-domain spectroscopy have characterized their dielectric properties in this frequency range. mdpi.com

These materials exhibit low and stable dielectric permittivity and low dielectric loss in the 0.14–0.7 THz range. mdpi.com The low dielectric permittivity is advantageous for substrate materials in very high-frequency circuits. mdpi.com For pure CuB₂O₄ ceramics, the dielectric permittivity is between 5.3 and 5.4, while for pure Cu₃B₂O₆, it ranges from 6.4 to 6.7 in this frequency band. mdpi.com Mixtures of the two borates show permittivity values that vary with composition. mdpi.com

Dielectric Properties of Copper Borate Ceramics (0.14–0.7 THz)

Material CompositionDielectric Permittivity (εr)Dielectric Loss (tanδ)Reference
CuB₂O₄5.3–5.40.004–0.01 mdpi.com
Cu₃B₂O₆6.4–6.70.004–0.01 mdpi.com
65% CuB₂O₄ – 35% Cu₃B₂O₆5.1–5.20.004–0.01 mdpi.com

Optical Properties and Luminescence Mechanisms

The luminescence properties of copper-doped borate systems are primarily governed by the behavior of monovalent copper (Cu⁺) ions, which can exist as isolated centers or as pairs.

The photoluminescence of copper in borate glasses and crystals is characterized by broad emission bands in the visible spectrum when excited by UV light. researchgate.netcapes.gov.br This fluorescence is attributed to monovalent Cu⁺ ions rather than the cupric (Cu²⁺) state. researchgate.net In borate glasses, a broad blue emission that peaks at approximately 480 nm is characteristic of isolated, single Cu⁺ centers. researchgate.net The introduction of Cu⁺ ions creates occupied 3d states near the top of the valence band of the host material. acs.org These states can serve as effective traps for electronic excitations, leading to the observed photoluminescence. acs.org

In specific crystalline hosts like copper-doped lithium triborate (LiB₃O₅), a photoluminescence band has been identified near 387 nm, which is also attributed to Cu⁺ ions occupying regular Li⁺ sites in the crystal. afit.edu The broad nature of the emission in glassy systems is often due to the wide variety of sites that the Cu⁺ ions can occupy. researchgate.net

Research has clearly distinguished between two primary emitting centers in copper-activated borate and phosphate (B84403) glasses: isolated Cu⁺ ions and (Cu⁺-Cu⁺) pairs. researchgate.netcapes.gov.br The formation of these pairs becomes more prevalent as the concentration of copper in the host material increases. researchgate.net

The emission characteristics of these two centers are distinctly different.

Single Cu⁺ Ions : These give rise to a blue fluorescence, typically peaking around 480 nm. researchgate.net The specific spectroscopic properties of single ions are highly dependent on the local structure of the host matrix. capes.gov.br

(Cu⁺-Cu⁺) Pairs : These pairs are responsible for an orange-red fluorescence, with an emission peak observed at about 570 nm. researchgate.net Unlike single ions, the emission characteristics of these copper pairs remain nearly unchanged regardless of the specific host material. capes.gov.br

Emission Characteristics of Copper(I) Centers in Borate/Phosphate Systems

Emitting CenterEmission ColorPeak Wavelength (approx.)Reference
Single Cu⁺ IonBlue480 nm researchgate.net
(Cu⁺-Cu⁺) PairOrange-Red570 nm researchgate.net

Biological Interaction Mechanisms (excluding direct medical applications)

The biological interactions of this compound are primarily centered on its potent antimicrobial properties. The mechanisms underlying these effects are multifaceted, involving the combined actions of copper ions and borate. Research has particularly focused on its ability to inhibit the growth of bacteria and fungi through mechanisms such as the generation of reactive oxygen species and the disruption of cellular integrity.

Studies on Antibacterial and Antifungal Activity

This compound has demonstrated significant efficacy as a biocidal agent against a broad spectrum of microbes. ontosight.ai Its activity is often studied in the context of copper-doped borate bioactive glasses, where the release of copper ions from the borate matrix imparts strong antimicrobial characteristics. mdpi.comresearchgate.net These materials have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal species. mdpi.comresearchgate.netrsc.org

The antimicrobial action is attributed to the disruptive effects of copper ions on microbial cells. frontiersin.org Copper can interfere with essential enzymes, alter the three-dimensional structure of proteins, and disrupt the cell membrane, leading to the inactivation of bacteria and viruses. wikipedia.org Borate itself also possesses antimicrobial properties, potentially by depleting energy through binding to NAD and NADH or by causing DNA damage. scirp.org The combination in this compound or copper-doped borate materials often results in enhanced antimicrobial performance. magonlinelibrary.com

Studies on copper-doped borate bioactive glass (Cu-doped BBG) have quantified its effectiveness. For instance, against Staphylococcus aureus, a maximum zone of inhibition was observed at a concentration of 100 μg/mL of 0.25 M Cu-doped BBG. mdpi.comresearchgate.net Similarly, a significant reduction in Escherichia coli colonies was noted at a concentration of 50 μg/mL of the same material. mdpi.comresearchgate.net The addition of copper to borate bioactive glasses has been shown to have a clear antibacterial effect, which is crucial for preventing biofilm formation on material surfaces. rsc.orgmst.edu The antifungal activity of copper complexes has also been well-documented, with some showing potency greater than standard antifungal drugs like ketoconazole (B1673606) and fluconazole (B54011) against strains such as Candida albicans, Aspergillus flavus, and Penicillium notatum. mdpi.com

Table 1: Antibacterial and Antifungal Activity of Copper Borate Formulations


OrganismFormulationConcentrationObserved EffectSource
Staphylococcus aureus (Gram-positive)0.25 M Cu-doped Borate Bioactive Glass100 µg/mLMaximum zone of inhibition.[1, 5]
Escherichia coli (Gram-negative)0.25 M Cu-doped Borate Bioactive Glass50 µg/mLSignificant reduction in colony-forming units.[1, 5]
Staphylococcus epidermidis, Pseudomonas aeruginosaCopper and Zinc-doped Borate Bioactive GlassNot SpecifiedMarked reduction in biofilm viability and morphological disruptions. scirp.org
Broad range of wound pathogens (Gram-positive, Gram-negative, yeasts)Borate-Based Bioactive Glass MatrixNot SpecifiedSignificant reduction (>4log10) in viable microbes after 4-7 days.
Candida albicans, Candida glabrataCu(II) complex with hydrotris(2-mercaptothiazolyl)borate ligand260 µmol/LFungicidal potency; four times more effective than ketoconazole against C. albicans. mdpi.com
Penicillium notatum, Aspergillus niger, Aspergillus flavusCu(II) complex125 µg/mLInhibition zone of approximately 23 mm; superior to Fluconazole against A. flavus. mdpi.com
Generated code

Compound Names Mentioned

Compound Name
This compound
Copper
Borate
Copper(II)
Ketoconazole
Fluconazole
NAD (Nicotinamide adenine (B156593) dinucleotide)
NADH (Nicotinamide adenine dinucleotide + hydrogen)
Hydroxyl radical
Zinc

Q & A

Q. 1.1. How can cupric borate synthesis methods be optimized for reproducibility in academic research?

Answer:

  • Experimental Design: Begin with a standardized protocol (e.g., precipitation from copper(II) sulfate and sodium borate solutions under controlled pH and temperature). Document stoichiometric ratios, reaction times, and purification steps (e.g., filtration, drying conditions).
  • Characterization: Use X-ray diffraction (XRD) to confirm crystalline structure and inductively coupled plasma mass spectrometry (ICP-MS) to verify elemental composition. Cross-reference with literature values .
  • Reproducibility: Include detailed supplementary materials (e.g., step-by-step procedures, raw spectra) to enable replication. Follow journal guidelines for experimental transparency .

Q. 1.2. What analytical techniques are essential for validating this compound purity and structural integrity?

Answer:

  • Core Methods:
    • Purity: Thermogravimetric analysis (TGA) to assess thermal stability and detect impurities (e.g., residual solvents).
    • Structure: Fourier-transform infrared spectroscopy (FTIR) to identify borate anion vibrations (e.g., B-O stretching at ~1350 cm⁻¹) and copper-oxygen bonding.
  • Validation: Compare results with established databases (e.g., RRUFF Project) and include error margins in data reporting .

Q. 1.3. How do borate buffer systems influence this compound reactivity in aqueous experiments?

Answer:

  • Buffer Interaction: Borate buffers (pKa ~9.23) stabilize pH in alkaline conditions, affecting this compound solubility and ion speciation.
  • Methodological Steps:
    • Prepare borate buffers at varying concentrations (e.g., 10–100 mM) and pH 9.0.
    • Monitor copper ion release via atomic absorption spectroscopy (AAS).
    • Correlate buffer strength with dissolution kinetics .

Advanced Research Questions

Q. 2.1. How can conflicting solubility data for this compound in the literature be systematically resolved?

Answer:

  • Root Cause Analysis: Identify variables such as temperature (±0.5°C accuracy), ionic strength, and measurement techniques (e.g., gravimetric vs. spectroscopic).
  • Replication Framework:
    • Reproduce studies under identical conditions.
    • Apply multivariate regression to isolate contributing factors (e.g., anion competition in mixed-solvent systems).
  • Reporting Standards: Adopt IUPAC guidelines for solubility data, including uncertainty intervals and calibration curves .

Q. 2.2. What advanced spectroscopic methods can elucidate this compound’s role in catalytic or photocatalytic systems?

Answer:

  • Techniques:
    • X-ray photoelectron spectroscopy (XPS): Probe copper oxidation states and surface interactions.
    • Electron paramagnetic resonance (EPR): Detect radical species formed during photocatalysis.
  • Experimental Workflow:
    • Synthesize this compound-doped composites (e.g., TiO₂ hybrids).
    • Conduct time-resolved EPR under UV irradiation to track reactive intermediates .

Q. 2.3. How can researchers design studies to investigate this compound’s environmental fate in complex matrices (e.g., soil or wastewater)?

Answer:

  • PICOT Framework:
    • Population: Contaminated soil samples with defined organic matter content.
    • Intervention: this compound application at ecologically relevant concentrations.
    • Comparison: Untreated controls or alternative copper compounds.
    • Outcome: Bioavailability via sequential extraction (e.g., BCR method).
    • Time: Monitor leaching over 30–90 days.
  • Data Analysis: Use geochemical modeling (e.g., PHREEQC) to predict speciation and mobility .

Q. 2.4. What statistical approaches are recommended for handling variability in this compound toxicity assays?

Answer:

  • Design Considerations:
    • Sample Size: Power analysis to determine minimum n (α=0.05, β=0.2).
    • Controls: Include positive (e.g., CuSO₄) and negative controls.
  • Analysis Methods:
    • ANOVA with Tukey post-hoc tests: Compare dose-response across groups.
    • Survival analysis: For longitudinal toxicity data (e.g., Kaplan-Meier curves).
  • Reproducibility: Pre-register protocols and share raw datasets .

Methodological Frameworks

  • For Novel Research Questions: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses .
  • For Data Contradictions: Use Ishikawa diagrams to trace experimental discrepancies to root causes (e.g., instrument calibration, sample contamination) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.